molecular formula C26H54NO7P B1662334 C16-PAF CAS No. 74389-68-7

C16-PAF

Número de catálogo: B1662334
Número CAS: 74389-68-7
Peso molecular: 523.7 g/mol
Clave InChI: HVAUUPRFYPCOCA-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Platelet Activating Factor (PAF), identified chemically as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator with profound significance in physiological and pathophysiological research . Initially recognized for its ability to cause platelet aggregation and dilation of blood vessels, PAF is now established as a key player in inflammatory responses, allergic reactions, and anaphylaxis, acting at concentrations as low as 10-12 M . Its biological effects are mediated through a specific G-protein coupled receptor (PAFR), which activates downstream signaling cascades involving phospholipases, calcium flux, and the transcription factor NF-κB . In research settings, PAF is indispensable for studying cell-cell interactions, particularly in vascular and inflammatory systems. It facilitates crucial intercellular communication, for example, by being displayed on activated endothelial cells to promote neutrophil adhesion and activation in a juxtacrine manner . Beyond inflammation, PAF research has expanded into major disease areas. It is a recognized biomarker and therapeutic target in cardiovascular diseases, asthma, stroke, and sepsis . Furthermore, the PAF/PAFR signaling axis plays a critical role in cancer growth and metastasis, and PAFR antagonists are being investigated for their potential to enhance the efficacy of chemotherapy and radiation therapy in experimental models . PAF biosynthesis occurs via two primary pathways: a remodeling pathway, which is activated by inflammatory stimuli and contributes to the bulk of PAF synthesis during inflammation, and a de novo pathway, which is responsible for maintaining baseline physiological levels . The intracellular and extracellular levels of this potent mediator are tightly controlled by PAF-acetylhydrolases (PAF-AH), which inactivate PAF by removing the acetyl group at the sn-2 position . This product is provided for research purposes to further explore these complex biological mechanisms.

Propiedades

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225377
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
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Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-68-7
Record name Platelet-activating factor
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Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
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Record name Platelet Activating Factor
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Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
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Record name PLATELET-ACTIVATING FACTOR
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Record name Platelet-activating factor
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Foundational & Exploratory

What is the biological function of C16-PAF?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Function of C16-PAF

Introduction

Platelet-Activating Factor (PAF) is a family of potent, naturally occurring phospholipid mediators that play crucial roles in a wide array of physiological and pathological processes.[1][2] The most potent and well-studied member of this family is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as this compound.[3] It is an ether phospholipid produced by various cell types, including inflammatory cells like neutrophils, monocytes, and platelets, upon stimulation.[4][5] As a powerful intercellular messenger, this compound exerts its diverse biological effects at remarkably low concentrations, often in the picomolar to nanomolar range, by binding to a specific G-protein coupled receptor.

This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its mechanism of action, downstream signaling pathways, and its multifaceted roles in inflammation, thrombosis, cancer, and reproduction. The guide includes summaries of quantitative data and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of this compound's properties is fundamental for experimental design.

PropertyValueReferences
Chemical Name 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
Molecular Formula C26H54NO7P
Molecular Weight 523.68 g/mol
CAS Number 74389-68-7
Solubility Soluble in water (up to 100 mM), DMF, Ethanol, PBS (pH 7.2)
Storage Store at -20°C as a lyophilized powder. Solutions are unstable and should be prepared fresh.

Biosynthesis and Catabolism

This compound homeostasis is tightly regulated by its synthesis and degradation pathways. It is synthesized through two primary routes: the de novo pathway and the remodeling pathway. The remodeling pathway is considered the primary source of PAF in inflammatory responses. Catabolism and inactivation of this compound occur via PAF acetylhydrolases (PAF-AH), which remove the acetyl group at the sn-2 position, yielding the biologically inactive metabolite, lyso-PAF.

This compound Biosynthesis and Catabolism PC Alkyl-acyl-GPC (e.g., C16:0-containing PC) LysoPAF Lyso-PAF PC->LysoPAF PLA2 C16PAF This compound (Active) LysoPAF->C16PAF LPCAT1/2 (Acetyl-CoA) InactiveLysoPAF Lyso-PAF (Inactive) C16PAF->InactiveLysoPAF PAF-AH AcylPAF Acyl-PAF InactiveLysoPAF->AcylPAF LPCAT AlkylLysoGP 1-Alkyl-2-lyso-sn-glycero-3-phosphate AlkylLysoGP->C16PAF Acetyltransferase Phosphohydrolase Cholinephosphotransferase Remodeling Remodeling Pathway DeNovo De Novo Pathway

This compound synthesis via remodeling and de novo pathways and its degradation.

Mechanism of Action: The PAF Receptor and Signaling

This compound exerts its effects by binding to a single, high-affinity Platelet-Activating Factor Receptor (PAFR). The PAFR is a classic G-protein coupled receptor (GPCR) with seven transmembrane domains, expressed on the plasma and nuclear membranes of numerous cell types, including platelets, neutrophils, eosinophils, macrophages, endothelial cells, and various cancer cells.

Upon ligand binding, the PAFR undergoes a conformational change, allowing it to couple with and activate several heterotrimeric G proteins, primarily Gq and Gi, and to a lesser extent, G12/13. This initiates a cascade of intracellular signaling events.

  • Gq Pathway : Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi Pathway : Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Other Pathways : PAFR activation also stimulates phospholipases A2 (PLA2) and D (PLD), and activates multiple kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38) and the PI3K/Akt pathway.

These signaling cascades culminate in a wide range of cellular responses, including platelet aggregation, inflammation, chemotaxis, degranulation, and gene transcription.

This compound Signaling Pathways PAF This compound PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi MAPK MAPK Pathway (ERK, p38) PAFR->MAPK PI3K PI3K/Akt Pathway PAFR->PI3K PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Response Cellular Responses: - Inflammation - Platelet Aggregation - Chemotaxis - Gene Transcription - Cell Proliferation MAPK->Response PI3K->Response Ca ↑ Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC cAMP->Response Ca->Response PKC->Response

Simplified overview of major signaling pathways activated by this compound.

Core Biological Functions

This compound is a pleiotropic mediator involved in numerous biological systems.

Inflammation and Immunity

This compound is one of the most potent pro-inflammatory lipid mediators.

  • Leukocyte Activation : It is a powerful chemoattractant for polymorphonuclear neutrophils, stimulating their migration, aggregation, and degranulation over a concentration range of 10⁻¹⁰ to 10⁻⁵ M.

  • Vascular Permeability : It induces a potent, dose-dependent increase in vascular permeability, leading to plasma extravasation and edema.

  • Cytokine Production : In macrophages, this compound stimulates the production of reactive oxygen species and pro-inflammatory cytokines like IL-6.

  • Pathological Inflammation : Due to these roles, this compound is implicated in the pathophysiology of inflammatory diseases such as asthma, sepsis, necrotizing enterocolitis, and atherosclerosis.

Hemostasis and Thrombosis

As its name suggests, this compound is a potent activator of platelets.

  • Platelet Aggregation : It induces rapid platelet shape change and aggregation. This compound is noted to be a more potent mediator of platelet aggregation than the C18-PAF isoform.

  • Thrombosis : By activating platelets and linking the inflammatory and thrombotic cascades, the PAF signaling system can trigger and amplify thrombotic events, particularly in the context of sepsis and acute injury.

Cancer Biology

The PAF/PAFR signaling axis plays a significant role in oncology.

  • Tumor Growth and Proliferation : PAFR is expressed in many cancer cell types, and its activation can promote oncogenic transformation, cell proliferation, and angiogenesis.

  • Metastasis : By increasing vascular permeability and promoting cell migration and invasion, this compound can facilitate tumor metastasis. In non-small cell lung cancer, the PAF/PAFR pathway has been shown to stimulate the STAT3 pathway, promoting invasion.

  • Immune Evasion : this compound contributes to an immunosuppressive tumor microenvironment, potentially by upregulating regulatory T cells (Tregs), which can hinder anti-tumor immune responses.

Reproductive Biology

This compound is an important signaling molecule in both male and female reproduction.

  • Sperm Function : PAF is present in spermatozoa and is involved in regulating sperm motility, capacitation, and the acrosome reaction. PAF content in human sperm shows a positive correlation with fertility and pregnancy outcomes.

  • Fertilization and Implantation : PAF enhances fertilization rates and is believed to be a critical paracrine factor in embryo implantation. PAF antagonists have been shown to interfere with ovulation and implantation in animal models.

Quantitative Data Summary

The biological activity of this compound is highly concentration-dependent. The following table summarizes key quantitative data from published studies.

Biological ResponseCell/System TypeEffective Concentration RangeKey FindingsReferences
Neutrophil Activation Human Neutrophils10⁻¹⁰ M to 10⁻⁵ MStimulation of exocytosis, migration, superoxide (B77818) production, and aggregation.
Neutrophil Chemokinesis Human NeutrophilsNot specifiedC18:0 PAF was a more potent chemoattractant than C16:0 PAF in vitro.
Neuronal Loss PAFR⁻/⁻ Neuronal Cultures0.5 µM - 1.5 µMElicits significant, concentration-dependent neuronal loss in PAFR-deficient cells.
Platelet Aggregation Rabbit PlateletsNot specifiedInduces significant platelet aggregation (50% of PAF maximum).
Renal Vasodilation Anesthetized RatsNot specified (dose-dependent)Caused a 6-15% increase in renal blood flow.
Cutaneous Inflammation Human Skin (Intradermal)Not specified (dose-dependent)Induced dose-dependent increases in weal volume and flare area.

Key Experimental Protocols

Investigating the function of this compound requires specific cellular and analytical assays. Below are outlines of key methodologies.

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the directed migration of neutrophils toward a chemoattractant like this compound.

Objective : To quantify the chemotactic activity of this compound on isolated human neutrophils.

Methodology :

  • Neutrophil Isolation : Isolate polymorphonuclear neutrophils (PMNs) from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified PMNs in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Agarose (B213101) Plate Preparation : Prepare a 1.2% agarose solution in a buffered salt solution with 10% heat-inactivated serum. Pour the solution into petri dishes and allow it to solidify.

  • Well Cutting : Cut a series of three wells (typically 3 mm in diameter) in a straight line in the agarose.

  • Cell and Reagent Loading :

    • Outer Well : Load with the chemoattractant (e.g., this compound at various concentrations, from 10⁻¹⁰ M to 10⁻⁶ M).

    • Center Well : Load with the isolated neutrophils.

    • Inner Well : Load with a negative control (buffer).

  • Incubation : Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 hours. During this time, the chemoattractant diffuses through the agarose, creating a concentration gradient, and the neutrophils migrate under the agarose toward it.

  • Analysis : After incubation, fix the cells (e.g., with methanol) and stain them (e.g., with Giemsa stain). Measure the distance of cell migration from the margin of the center well toward the chemoattractant well using a microscope with a calibrated eyepiece. The chemotactic differential is the distance migrated toward the attractant minus the distance of random migration toward the control.

Workflow: Neutrophil Chemotaxis Assay A Blood Collection B Neutrophil Isolation (Density Gradient) A->B E Load Wells (this compound, Neutrophils, Control) B->E C Prepare Agarose Plates D Cut Wells C->D D->E F Incubate (37°C, 2-3 hours) E->F G Fix and Stain Cells F->G H Microscopic Analysis (Measure Migration Distance) G->H

Generalized workflow for an under-agarose neutrophil chemotaxis experiment.
Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for measuring platelet aggregation in response to agonists like this compound.

Objective : To measure the extent and rate of platelet aggregation induced by this compound in platelet-rich plasma (PRP).

Methodology :

  • PRP Preparation : Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP) as the supernatant. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Instrument Setup : Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP (opaque) and 100% aggregation with PPP (clear).

  • Assay Performance :

    • Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Allow the sample to stabilize for a few minutes.

    • Add a specific concentration of this compound to the cuvette to initiate aggregation.

  • Data Recording : The aggregometer records the increase in light transmission as platelets aggregate and fall out of suspension. The output is a curve showing the percentage of aggregation over time.

  • Analysis : From the aggregation curve, determine key parameters such as the maximum percentage of aggregation, the time to reach maximum aggregation, and the initial slope of the aggregation curve.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PAF isoforms in biological samples.

Objective : To accurately measure the concentration of this compound in plasma or other biological matrices.

Methodology :

  • Sample Preparation : Extract lipids from the biological sample (e.g., plasma) using a solvent extraction method (e.g., Bligh-Dyer or Folch extraction). Include an internal standard (e.g., a deuterated PAF analog) to correct for extraction losses and matrix effects.

  • Chromatographic Separation : Inject the lipid extract onto a liquid chromatography system, typically using a reverse-phase C18 column. Use a gradient elution with solvents like methanol, water, and acetonitrile (B52724) containing a modifier (e.g., formic acid or ammonium (B1175870) formate) to separate this compound from other lipids, particularly the isobaric lysophosphatidylcholines (lyso-PCs).

  • Mass Spectrometric Detection : The eluent from the LC is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Analysis : Use Multiple Reaction Monitoring (MRM) for detection.

    • Parent Ion : The quadrupole Q1 is set to select the m/z of the this compound precursor ion.

    • Fragment Ion : The selected ion is fragmented in the collision cell (Q2), and the quadrupole Q3 is set to select a specific product ion. For PAF, the dominant fragment ion is the phosphocholine (B91661) headgroup at m/z 184.

  • Data Analysis : Quantify this compound by comparing the peak area of the m/z 184 transition for the endogenous compound to that of the known concentration of the internal standard. A key challenge is interference from lyso-PCs, which also produce an m/z 184 fragment. The method can be refined by monitoring a second, less abundant fragment ion (m/z 104) which is produced by lyso-PC but not PAF, to ensure accurate identification.

Conclusion

This compound is a profoundly potent lipid mediator with a diverse and critical set of biological functions. Through its interaction with the PAFR, it initiates a complex network of signaling pathways that are central to the regulation of inflammation, hemostasis, cancer progression, and reproduction. Its role as a key driver in both physiological processes and a wide range of pathologies makes the this compound/PAFR axis a subject of intense research and a compelling target for therapeutic intervention in inflammatory diseases, thrombosis, and oncology. A thorough understanding of its molecular mechanisms, supported by robust quantitative and methodological approaches, is essential for advancing research and developing novel diagnostics and therapeutics targeting this system.

References

C16-PAF Mechanism of Action in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a critical role in a diverse range of physiological and pathological processes, most notably in inflammation. C16-PAF, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is one of the most abundant and biologically active forms of PAF. Its involvement in inflammatory cascades, from acute allergic reactions to chronic inflammatory diseases, makes it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the inflammatory response, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways and experimental workflows.

Core Mechanism of Action: The PAF Receptor and Downstream Signaling

This compound exerts its pro-inflammatory effects primarily through binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR).[1][2] This receptor is expressed on the surface of a wide variety of cells involved in the inflammatory response, including neutrophils, macrophages, monocytes, platelets, and endothelial cells.[1][3] The binding of this compound to PAFR initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses characteristic of inflammation.

The PAFR is coupled to multiple G-proteins, including Gq, Gi, and G12/13, allowing for the activation of a diverse array of downstream signaling pathways.[1] Key signaling cascades activated by this compound include:

  • Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound is a potent activator of the MAPK family, including ERK, p38, and JNK. These kinases are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

  • Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: The PI3K-Akt pathway is another important signaling axis activated by this compound, playing a role in cell survival, proliferation, and migration.

A simplified representation of the primary this compound signaling pathway is depicted below.

This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) Gq->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway Gq->PI3K_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Inflammatory_response Inflammatory Response (Cytokine Release, Chemotaxis, ROS Production) Ca_release->Inflammatory_response PKC->MAPK_pathway Activates MAPK_pathway->Inflammatory_response PI3K_pathway->Inflammatory_response

Caption: this compound signaling through the PAF receptor.

Quantitative Data on this compound Bioactivity

The following tables summarize key quantitative data related to the biological activity of this compound in the inflammatory response.

Table 1: Receptor Binding Affinity of this compound

Cell Type/TissueSpeciesDissociation Constant (Kd)Reference(s)
Peritoneal Polymorphonuclear LeukocytesRat4.74 nM
Tracheal Epithelial CellsGuinea Pig4.3 nM

Table 2: Cellular Responses to this compound

Cell TypeResponse MeasuredEffective Concentration (EC50) / Concentration RangeReference(s)
Human NeutrophilsMembrane Depolarization14 - 128 nM
Mouse MacrophagesIntracellular Ca²⁺ Increase0.1 ng/mL (lowest effective dose)
Human Monocytic Cell Line (THP-1)IL-1β ReleaseMultiphasic dose-response
Human MacrophagesIL-6 ProductionPotent mediator
Human MacrophagesReactive Oxygen Species (ROS) ProductionPotent mediator

Table 3: In Vivo Inflammatory Responses to this compound

Animal ModelInflammatory ResponseEffective Dose / ConcentrationReference(s)
Guinea PigIncreased Vascular PermeabilityDose-dependent
MousePaw Edema1.9 nmol/paw

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol 1: PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for its receptor.

Materials:

  • Cell membranes from a PAFR-expressing cell line or primary cells

  • [³H]-PAF (radioligand)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a microtiter plate, add a constant concentration of [³H]-PAF to each well.

  • Add increasing concentrations of unlabeled this compound to compete for binding.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki (and subsequently Kd) can be calculated.

PAF Receptor Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up Assay: [³H]-PAF + Unlabeled this compound prepare_membranes->setup_assay add_membranes Add Cell Membranes setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze end End analyze->end Western Blot Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MAPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping and Re-probing (Total MAPK) detection->stripping analysis Data Analysis stripping->analysis end End analysis->end

References

An In-depth Technical Guide to the C16-PAF Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the C16-Platelet-Activating Factor (C16-PAF) signaling pathway. This compound, a potent phospholipid mediator, is an endogenous ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3][4] The activation of PAFR by this compound initiates a cascade of intracellular events crucial to various physiological and pathological processes, including inflammation, immune responses, and vascular permeability.[5] This document details the core signaling cascades, presents quantitative data from relevant studies, provides detailed experimental protocols for pathway analysis, and visualizes these concepts using structured diagrams.

The this compound Signaling Cascade

This compound, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, exerts its effects by binding to the PAFR, a seven-transmembrane receptor. This interaction triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families, and potentially G12/13. This activation serves as the primary signal transduction event, initiating multiple downstream effector pathways.

G_Protein_Coupling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF This compound PAFR PAF Receptor (PAFR) PAF->PAFR Binding & Activation Gq Gq PAFR->Gq Coupling Gi Gi PAFR->Gi Coupling PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates

Caption: this compound binding to PAFR and subsequent G-protein coupling.

1.1 Gq-Mediated Phospholipase C (PLC) Pathway

Upon coupling with PAFR, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing various cellular responses.

PLC_Pathway Gq Activated Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Responses PKC->CellularResponse Phosphorylates Targets

Caption: The Gq-PLC-Calcium signaling cascade initiated by PAFR activation.

1.2 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK/ERK pathway. This activation can occur through several mechanisms, often downstream of G-protein activation. For instance, PKC activation via the PLC pathway can lead to the activation of the Raf-MEK-ERK cascade. Additionally, studies indicate that PAF-induced ERK phosphorylation can be mediated by Phosphoinositide 3-kinase (PI3K). The activation of ERK1/2 (p44/42 MAPK) leads to the phosphorylation of transcription factors and other proteins, regulating gene expression and cellular processes like proliferation and inflammation.

MAPK_Pathway PAFR Activated PAFR G_Protein G-Protein (Gq/Gi) PAFR->G_Protein PI3K PI3K G_Protein->PI3K Activates PKC PKC G_Protein->PKC (via PLC/DAG) Ras Ras PI3K->Ras Leads to activation Raf Raf PKC->Raf Activates Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription & Cellular Response ERK->Transcription Translocates to Nucleus

Caption: Overview of the MAPK/ERK signaling pathway activation by this compound.

Quantitative Analysis of this compound Signaling

Quantitative data is essential for designing experiments and understanding the potency and efficacy of this compound. The following table summarizes concentrations used in various in-vitro studies to elicit specific cellular responses.

ParameterCell TypeConcentration RangeObserved EffectReference
Neuronal LossPAFR-/- Neuronal Cultures0.5 - 1.5 µMConcentration-dependent neuronal loss after 24 hours.
Caspase ActivationPAFR-/- Neurons1 µMActivation of caspase 7 after 24 hours.
Bacterial Growth InhibitionM. smegmatis, M. bovis BCG1 - 25 µg/mlTime-dependent inhibition of bacterial growth.
Renal VasodilationMale Wistar Rats (in vivo)Not SpecifiedDose-dependent increase in renal blood flow (6-15%).

Key Experimental Protocols

Analyzing the this compound signaling pathway involves a variety of techniques. Below are detailed protocols for two fundamental assays: measurement of intracellular calcium mobilization and analysis of MAPK/ERK activation.

3.1 Protocol: Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent Ca2+ indicator, such as Fura-2, to measure changes in intracellular calcium concentration ([Ca2+]i) following this compound stimulation.

Calcium_Workflow A 1. Cell Culture Seed adherent cells on coverslips and culture to 70-80% confluency. B 2. Dye Loading Incubate cells with Fura-2 AM (acetoxymethyl ester form). A->B C 3. De-esterification Wash cells and incubate in dye-free buffer to allow cytosolic esterases to cleave AM group, trapping Fura-2. B->C D 4. Baseline Measurement Mount coverslip in a fluorometer. Record baseline fluorescence at dual excitation wavelengths (e.g., 340/380 nm). C->D E 5. Stimulation Add this compound to the chamber while continuously recording fluorescence. D->E F 6. Data Analysis Calculate the ratio of fluorescence intensities (340/380 nm). Convert ratio to [Ca2+]i. E->F

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK-293 expressing PAFR, neutrophils) on glass coverslips in a 6-well plate.

    • Culture cells in appropriate media until they reach 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM.

    • Wash cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Incubate cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with the salt solution to remove extracellular dye.

    • Incubate the cells in the salt solution for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or within a fluorometer.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

    • Record a stable baseline fluorescence ratio for 1-2 minutes.

    • Add this compound at the desired final concentration and continue recording for several minutes to capture the full calcium response (initial peak and subsequent plateau).

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.

    • This ratio minimizes effects from dye bleaching, loading variations, or cell thickness.

    • The change in the ratio from baseline indicates the cellular response to this compound.

3.2 Protocol: Analysis of MAPK/ERK Pathway Activation by Western Blot

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2), a key indicator of MAPK pathway activation, in response to this compound stimulation using Western blotting.

Western_Blot_Workflow A 1. Cell Culture & Starvation Culture cells to 80% confluency. Serum-starve for 12-24h to reduce basal ERK phosphorylation. B 2. Stimulation Treat cells with this compound for defined time points (e.g., 0, 5, 15, 30 min). A->B C 3. Lysis & Protein Quantification Lyse cells on ice. Collect lysate and quantify protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Denature protein samples and separate by size using polyacrylamide gel electrophoresis. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane. Incubate with primary antibody (anti-p-ERK1/2), then HRP-conjugated secondary antibody. E->F G 7. Detection & Analysis Apply ECL substrate and capture chemiluminescent signal. Quantify band intensity. Re-probe for total ERK as a loading control. F->G

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • To minimize basal signaling, serum-starve the cells for 12-24 hours.

    • Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-Phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

    • Quantify band intensities using image analysis software and express p-ERK levels relative to total ERK.

References

The Interplay of C16-PAF and the Platelet-Activating Factor Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between C16-Platelet-Activating Factor (C16-PAF) and its receptor, the Platelet-Activating Factor Receptor (PAFR). This compound, a potent phospholipid mediator, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through high-affinity binding to PAFR, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. Understanding the quantitative aspects of this interaction and the methodologies to study it is paramount for the development of novel therapeutics targeting PAF-related pathologies.

Quantitative Analysis of this compound and PAFR Interaction

The binding affinity and functional potency of this compound for the human PAFR are crucial parameters for researchers in this field. The following tables summarize key quantitative data from studies on this interaction.

ParameterLigandReceptorCell Line/SystemValueReference
Binding Affinity (Kd) [3H]PAFHuman recombinant PAFRModified HEPES buffer1.5 nM[1]
[3H]PAFHuman PAFRPolymorphonuclear leukocytesHigh affinity: 0.31 ± 0.05 nMLow affinity: 11.1 ± 1.5 nM[2]
ParameterAgonistReceptorAssayCell LineEC50Reference
Functional Activity (EC50) This compoundHuman PAFRCalcium MobilizationNot SpecifiedVaries by cell type and assay conditions

Core Signaling Pathways of PAFR Activation

Upon binding of this compound, the Platelet-Activating Factor Receptor (PAFR) undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of downstream signaling events that ultimately mediate the diverse physiological and pathological effects of PAF.

The activation of the Gq pathway is a central event, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a key signaling event that activates a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.

Simultaneously, DAG activates PKC, which phosphorylates a wide range of cellular proteins, further propagating the signal. In addition to the Gq pathway, PAFR activation can also lead to the stimulation of other phospholipases, such as phospholipase D (PLD) and phospholipase A2 (PLA2), as well as the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways. These signaling pathways collectively regulate a broad spectrum of cellular responses, including inflammation, cell proliferation, and apoptosis.

PAFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Binding Gq Gq PAFR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC PKC DAG->PKC Activation Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Cellular_Response Cellular Response (Inflammation, etc.) Ca2_cyto->Cellular_Response Activation PKC->Cellular_Response Phosphorylation

PAFR Gq Signaling Pathway

Key Experimental Protocols

To investigate the interaction between this compound and PAFR, several key in vitro assays are routinely employed. These assays allow for the quantitative assessment of ligand binding, functional receptor activation, and downstream cellular responses.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample. It involves the use of a radiolabeled ligand (e.g., [3H]this compound) that binds specifically to the receptor of interest.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from PAFR-expressing CHO cells) Incubation Incubate Membranes with: - [3H]this compound (Total Binding) - [3H]this compound + Excess Unlabeled this compound (Non-specific Binding) Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]this compound (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled this compound (Competitor) Competitor_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting of Filter-Bound Radioactivity Washing->Scintillation Analysis Data Analysis: - Calculate Specific Binding - Determine Kd and Bmax Scintillation->Analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human PAFR.

    • Harvest the cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

    • For saturation binding experiments, add increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of wells should also contain a high concentration of unlabeled this compound (e.g., 10 µM).

    • For competition binding experiments, add a fixed concentration of [3H]this compound (typically near its Kd value) and increasing concentrations of the unlabeled test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method to determine the potency (EC50) of agonists.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells expressing human PAFR in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Agonist_Addition Add varying concentrations of this compound to the cells Dye_Loading->Agonist_Addition Fluorescence_Measurement Measure the change in fluorescence intensity over time using a plate reader Agonist_Addition->Fluorescence_Measurement Analysis Data Analysis: - Plot fluorescence change vs. This compound concentration - Determine EC50 Fluorescence_Measurement->Analysis

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Preparation:

    • Seed Human Embryonic Kidney 293 (HEK293) cells stably expressing the human PAFR into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Incubate the cells at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the change in fluorescence against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound. It is a key functional assay for evaluating the pro-inflammatory activity of PAF.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate human neutrophils from whole blood Cell_Addition Add isolated neutrophils to the upper chamber Neutrophil_Isolation->Cell_Addition Chamber_Setup Set up a Boyden chamber with a porous membrane separating two wells Chemoattractant_Addition Add this compound to the lower chamber Chamber_Setup->Chemoattractant_Addition Incubation Incubate the chamber to allow neutrophil migration Chemoattractant_Addition->Incubation Cell_Addition->Incubation Cell_Staining Fix and stain the migrated cells on the lower surface of the membrane Incubation->Cell_Staining Cell_Counting Count the number of migrated cells using a microscope Cell_Staining->Cell_Counting

Neutrophil Chemotaxis Assay Workflow

Detailed Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

    • Resuspend the purified neutrophils in an appropriate assay medium.

  • Chemotaxis Assay (Boyden Chamber):

    • Use a Boyden chamber, which consists of an upper and a lower well separated by a porous membrane (typically 3-5 µm pore size).

    • Add the chemoattractant, this compound, at various concentrations to the lower wells.

    • Add the isolated neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration through the pores towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields using a light microscope.

  • Data Analysis:

    • Plot the number of migrated cells against the concentration of this compound.

    • The results will indicate the chemotactic potency of this compound for neutrophils.

This technical guide provides a comprehensive overview of the interaction between this compound and PAFR, including quantitative data, signaling pathways, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the multifaceted roles of the PAF system in health and disease.

References

The Role of C16-PAF in Anti-Apoptotic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) in promoting cell survival through the activation of anti-apoptotic pathways. As a potent phospholipid mediator, this compound's engagement with its receptor triggers a cascade of intracellular signaling events that ultimately suppress programmed cell death. This document details the core signaling pathways, presents quantitative data from key experimental findings, provides detailed experimental protocols, and offers visual representations of the molecular interactions involved.

Core Concepts: this compound and Anti-Apoptotic Signaling

This compound is a naturally occurring isoform of the Platelet-Activating Factor (PAF) family of lipids. It exerts its biological effects primarily through binding to the G-protein coupled PAF receptor (PAFR). This interaction initiates a signaling cascade that can lead to diverse cellular responses, including a potent anti-apoptotic effect. The inhibition of caspase-dependent cell death is a key outcome of this compound signaling.

The anti-apoptotic functions of this compound are of significant interest in various fields, including cancer research, where tumor cells may exploit this pathway to evade therapies that aim to induce apoptosis. Understanding the molecular mechanisms underlying this compound-mediated cell survival is crucial for the development of novel therapeutic strategies.

Key Anti-Apoptotic Signaling Pathways Activated by this compound

The binding of this compound to PAFR activates several key signaling pathways that converge to inhibit apoptosis. These include the PI3K/Akt pathway, the MEK/ERK pathway, and the NF-κB signaling cascade.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. Upon this compound binding to PAFR, the associated G-proteins (Gq and Gi) can lead to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1.

Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis. A key mechanism is the phosphorylation and inactivation of pro-apoptotic Bcl-2 family members, such as Bad. Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This ultimately preserves mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

The MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another crucial downstream effector of this compound signaling. This compound is a potent activator of MEK and ERK.[1] Activation of this pathway can promote cell survival through several mechanisms. Activated ERK can phosphorylate and regulate the activity of various transcription factors and downstream kinases. For instance, ERK can phosphorylate and inactivate the pro-apoptotic protein Bim. Furthermore, the MEK/ERK pathway can lead to the upregulation of anti-apoptotic proteins from the Bcl-2 family.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and cell survival. PAF has been shown to induce NF-κB activation.[2] In the context of anti-apoptosis, activated NF-κB translocates to the nucleus and promotes the transcription of a range of anti-apoptotic genes. These include genes encoding for inhibitor of apoptosis proteins (IAPs) and anti-apoptotic Bcl-2 family members like Bcl-xL.[3]

Quantitative Data on this compound Anti-Apoptotic Effects

The following tables summarize quantitative data from studies investigating the anti-apoptotic effects of this compound.

Table 1: Effect of this compound on Cell Viability
Cell Type U-2 OS (human osteosarcoma)
Treatment Gradient concentrations of this compound for 12 hours
Assay Cell Viability Assay
Results This compound demonstrated a dose-dependent effect on cell viability.
Reference [4]
Table 2: Effect of this compound on Caspase Activation in PAFR-deficient Neurons
Cell Type Cerebellar granule neurons (CGNs) from PAFR-/- mice
Treatment 1 µM this compound for 24 hours
Assay Western Blot Analysis
Results Activated caspase 7 but not caspase 3.
Reference [1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-apoptotic role of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound (Cayman Chemical, Cat. No. 60910 or equivalent)

  • Cell line of interest (e.g., U-2 OS, HUVEC)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., ethanol).

  • Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of Protein Phosphorylation and Expression

This protocol details the detection of phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and the expression levels of Bcl-2 and Bax in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (ERK1/2) (total)

    • Rabbit anti-Bcl-2

    • Rabbit anti-Bax

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 24 hours for protein expression).

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and protein of interest levels to the loading control (β-actin).

Caspase-3 Activity Assay (Colorimetric)

This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound.

Materials:

  • This compound

  • Cell line of interest

  • Caspase-3 Colorimetric Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar) containing:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • Caspase-3 substrate (DEVD-pNA)

    • DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Induce Apoptosis and Prepare Cell Lysates:

    • Seed cells in culture dishes and treat with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound for the desired time.

    • Harvest 1-5 x 106 cells per sample.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant to a fresh tube.

  • Assay Procedure:

    • Determine the protein concentration of each lysate.

    • Add 50 µL of 2x Reaction Buffer (with DTT) to each well of a 96-well plate.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the caspase-3 activity based on the absorbance values, comparing the this compound-treated samples to the control samples.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-mediated anti-apoptosis.

C16_PAF_Anti_Apoptotic_Signaling cluster_membrane Cell Membrane C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds Gq Gq PAFR->Gq Gi Gi PAFR->Gi Ras Ras PAFR->Ras NFkB_Inhibitor IκB PAFR->NFkB_Inhibitor Leads to Degradation PLC PLC Gq->PLC PI3K PI3K Gi->PI3K PLC->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Bad Bad Akt->Bad Inhibits by Phosphorylation Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Apoptosis_Inhibition Apoptosis Inhibition Bcl2_BclxL->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis_Inhibition NFkB NF-κB NFkB_Inhibitor->NFkB Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression NFkB->Anti_Apoptotic_Genes Promotes Transcription Anti_Apoptotic_Genes->Apoptosis_Inhibition

Caption: this compound anti-apoptotic signaling pathways.

Experimental_Workflow_Western_Blot Start Start: Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

This compound plays a significant role in promoting cell survival by activating multiple, interconnected anti-apoptotic signaling pathways. The activation of the PI3K/Akt, MEK/ERK, and NF-κB pathways leads to the inhibition of pro-apoptotic proteins and the upregulation of anti-apoptotic factors, ultimately suppressing caspase-dependent cell death. The detailed understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is essential for researchers and drug development professionals seeking to modulate apoptotic processes in various pathological conditions. Further research into the cell-type specific nuances of this compound signaling will continue to unveil new therapeutic opportunities.

References

C16-PAF: A Potent Activator of the MAPK and MEK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a major molecular species of Platelet-Activating Factor (PAF), is a potent lipid mediator involved in a diverse range of physiological and pathological processes.[1][2] As a ligand for the G-protein-coupled PAF receptor (PAFR), this compound triggers a cascade of intracellular signaling events.[2][3] A critical and well-documented consequence of PAFR activation by this compound is the robust stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway.[3] This signaling axis is a central regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival, making its modulation by this compound a key area of interest in inflammation, immunology, and cancer research.

This technical guide provides a comprehensive overview of the role of this compound as a potent activator of the MAPK and MEK/ERK pathways. It consolidates quantitative data, details experimental protocols for studying this activation, and provides visual representations of the key signaling events and workflows.

Data Presentation: Quantitative Effects of this compound on MAPK and MEK/ERK Activation

The activation of the MEK/ERK pathway by this compound is both dose- and time-dependent. The following tables summarize key quantitative findings from the literature.

ParameterCell TypeValueReference
EC50 for ERK1 Phosphorylation Bovine Neutrophils30 nM
EC50 for ERK2 Phosphorylation Bovine Neutrophils13 nM

Table 1: Dose-Response Data for this compound-Induced ERK Phosphorylation. This table presents the half-maximal effective concentration (EC50) of this compound required to induce the phosphorylation of ERK1 and ERK2 in bovine neutrophils.

Time PointEventCell TypeObservationReference
2 minutesMaximal PhosphorylationBovine NeutrophilsPeak phosphorylation of a 44 kDa protein (likely ERK)
10 minutesDecline in PhosphorylationBovine NeutrophilsPhosphorylation returns to basal levels
24 hoursNeuronal Cell DeathCerebellar Granule NeuronsSignificant concentration-dependent cell loss at 0.5-1.5 µM

Table 2: Time-Course of this compound-Induced Cellular Events. This table outlines the kinetics of cellular responses to this compound stimulation, highlighting the rapid and transient nature of ERK phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound-Induced MAPK/ERK Signaling Pathway

C16_PAF_Signaling C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PI3K PI3K G_Protein->PI3K Tyrosine_Kinase Tyrosine Kinase G_Protein->Tyrosine_Kinase Raf Raf PI3K->Raf Tyrosine_Kinase->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Effects (Gene Expression, Proliferation, etc.) ERK->Downstream

Caption: this compound binds to its receptor, initiating a cascade involving G-proteins, PI3K, and tyrosine kinases, leading to Raf, MEK, and ERK activation.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., Neutrophils, Neurons) Stimulation Stimulation with this compound (Dose-Response & Time-Course) Cell_Culture->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Analysis Downstream Analysis Protein_Quant->Analysis Western_Blot Western Blot (p-MEK, p-ERK, Total ERK) Analysis->Western_Blot Kinase_Assay MEK Kinase Assay Analysis->Kinase_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

Caption: A typical workflow for studying this compound's effects, from cell culture and stimulation to downstream analysis and data interpretation.

Logical Relationship of this compound Activation of the MAPK/ERK Pathway

Logical_Relationship C16_PAF This compound Binds Binds to C16_PAF->Binds PAFR PAFR Binds->PAFR Activates Activates PAFR->Activates Upstream Upstream Effectors (G-Protein, PI3K, etc.) Activates->Upstream Leads_To_Raf Leads to Upstream->Leads_To_Raf Raf Raf Activation Leads_To_Raf->Raf Phosphorylates_MEK Phosphorylates Raf->Phosphorylates_MEK MEK MEK Activation Phosphorylates_MEK->MEK Phosphorylates_ERK Phosphorylates MEK->Phosphorylates_ERK ERK ERK Activation Phosphorylates_ERK->ERK Results_In Results in ERK->Results_In Cellular_Response Cellular Response Results_In->Cellular_Response

Caption: The logical flow of events from this compound binding to its receptor to the eventual cellular response mediated by the MAPK/ERK pathway.

Experimental Protocols

Cell Culture and Stimulation with this compound

This protocol is a general guideline and should be optimized for the specific cell type being used.

Materials:

  • Cell line of interest (e.g., neutrophils, neuronal cells, or a cell line overexpressing PAFR)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stored as a stock solution, e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium. Incubate for 4-24 hours to reduce basal levels of MAPK/ERK activation.

  • Preparation of this compound Working Solutions: Dilute the this compound stock solution in serum-free medium to the desired final concentrations. For a dose-response experiment, prepare a serial dilution.

  • Cell Stimulation: Remove the serum-free medium from the cells and add the this compound working solutions. For a time-course experiment, add the this compound at different time points before cell lysis. For dose-response experiments, incubate for a fixed time (e.g., 5-15 minutes).

  • Termination of Stimulation: After the desired incubation time, immediately place the plate on ice and proceed to cell lysis.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the detection of phosphorylated MEK and ERK, key indicators of pathway activation.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-MEK1/2, anti-phospho-ERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the stimulated cells once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MEK or phospho-ERK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (for total ERK): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK.

In Vitro MEK Kinase Assay

This assay directly measures the enzymatic activity of MEK immunoprecipitated from this compound-stimulated cells.

Materials:

  • Immunoprecipitation lysis buffer

  • Anti-MEK1/2 antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant inactive ERK2 (as a substrate)

  • ATP (including [γ-³²P]ATP for radioactive detection or using a phospho-specific ERK antibody for non-radioactive detection)

  • SDS-PAGE gels and autoradiography film or Western blot reagents

Procedure:

  • Immunoprecipitation of MEK: Lyse this compound-stimulated and control cells in immunoprecipitation lysis buffer. Incubate the lysates with an anti-MEK1/2 antibody, followed by the addition of Protein A/G agarose beads to pull down MEK.

  • Kinase Reaction: Wash the immunoprecipitated MEK beads. Resuspend the beads in kinase assay buffer containing recombinant inactive ERK2 and ATP (with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes to allow MEK to phosphorylate ERK2.

  • Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer.

    • Radioactive Detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film to visualize the phosphorylated ERK2.

    • Non-Radioactive Detection: Perform a Western blot as described in Protocol 2, using an antibody specific for phosphorylated ERK.

Conclusion

This compound is a powerful tool for investigating the MAPK/MEK/ERK signaling pathway. Its ability to potently and rapidly activate this cascade makes it an invaluable stimulus for studying the intricate regulatory mechanisms of this central signaling axis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of this compound and the PAFR in health and disease. Understanding the nuances of this compound-mediated signaling is crucial for the development of novel therapeutic strategies targeting inflammatory disorders, neurological conditions, and cancer.

References

An In-depth Technical Guide to the Synthesis of C16-PAF via the Remodeling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), a potent phospholipid mediator, through the remodeling pathway. This pathway is the primary source of Platelet-Activating Factor (PAF) during inflammatory responses.[1][2] The guide details the enzymatic steps, presents key quantitative data, outlines experimental protocols for analysis, and includes visualizations of the core processes.

The Remodeling Pathway: An Overview

The synthesis of this compound via the remodeling pathway is a two-step enzymatic process that occurs in response to various inflammatory stimuli.[1][3] This pathway utilizes existing membrane phospholipids, specifically alkyl-ether-linked phosphatidylcholine, as its starting material.[1] The activation of this pathway leads to the rapid production of PAF, which then acts as a powerful signaling molecule in processes such as platelet aggregation, inflammation, and neuronal differentiation.

The pathway begins with the action of Phospholipase A2 (PLA2) on a membrane phospholipid, which removes the fatty acid at the sn-2 position to produce an intermediate called lyso-PAF. This intermediate is then acetylated by a specific acetyltransferase, yielding the biologically active this compound. The activation of lyso-PAF acetyltransferase is considered a limiting factor in the generation of active PAF.

Remodeling_Pathway This compound Remodeling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkyl_PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) Lyso_PAF 1-O-alkyl-sn-glycero-3-phosphocholine (Lyso-PAF) Alkyl_PC->Lyso_PAF Phospholipase A2 (PLA2) + Arachidonic Acid C16_PAF 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound) Lyso_PAF->C16_PAF Lyso-PAF Acetyltransferase (LPCAT1/LPCAT2) Acetyl_CoA Acetyl-CoA Acetyl_CoA->C16_PAF

Caption: Enzymatic steps of the this compound remodeling pathway.

Key Enzymes and Quantitative Data

The remodeling pathway is primarily regulated by the activity of two key enzymes: Phospholipase A2 (PLA2) and Lyso-PAF Acetyltransferase (also known as Lysophosphatidylcholine (B164491) Acyltransferase, LPCAT).

  • Phospholipase A2 (PLA2): This superfamily of enzymes initiates the pathway by hydrolyzing the sn-2 ester bond of membrane glycerophospholipids. This action releases arachidonic acid (a precursor for eicosanoids) and generates the lyso-PAF intermediate. The activity of PLA2 is crucial for triggering the remodeling pathway.

  • Lyso-PAF Acetyltransferase (LPCAT1 and LPCAT2): These enzymes catalyze the final, rate-limiting step of the pathway: the transfer of an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PAF. While both LPCAT1 and LPCAT2 can catalyze this reaction, LPCAT2 is more closely associated with PAF synthesis during inflammatory responses. Under non-inflammatory conditions, these enzymes preferentially catalyze the acylation of lyso-PAF back to alkyl-PC, thus inactivating the pathway.

The following tables summarize quantitative data related to the enzymatic reactions and substrate concentrations used in experimental settings.

Table 1: Lyso-PAF Acetyltransferase (Lyso-PAF AT) Assay Conditions

Parameter Value Source
Lyso-PAF Substrate Concentration 20 µM
Acetyl-CoA Substrate Concentration 200 µM
Incubation Temperature 37°C
Optimal pH 7.4
Protein Concentration (Linear Range) Up to 50 µg (250 µg/mL)

| Required Cofactor | BSA (0.25 mg/mL) | |

Table 2: this compound Concentrations and Biological Activity

Condition Concentration Observation Source
Neuronal Loss Induction 0.5 - 1.5 µM Elicits concentration-dependent neuronal loss in PAFR-/- cultures.
Caspase Activation 1 µM Activates caspase 7 in PAFR-/- neurons.
Monocyte Self-Stimulation 10 pM - 100 pM Maximal (2-3 fold) increase in PAF synthesis by human monocytes.
Detection Limit (LC-MS) 2 pg Limit of detection for PAF analysis.

| Detection Limit (LC-MS/SRM) | 100 fmol | Limit of detection for PAF analysis. | |

Experimental Protocols

Accurate characterization of the this compound synthesis pathway requires robust experimental methods to measure enzyme activity and quantify the resulting lipid products.

Experimental_Workflow General Workflow for Enzyme Activity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Isolate Cells or Subcellular Fractions Incubate Incubate Sample with Substrates at 37°C Sample->Incubate Reagents Prepare Buffer, Substrates, & Cofactors Reagents->Incubate Stop Stop Reaction (e.g., cold TCA) Incubate->Stop After defined time Separate Separate Product from Substrate (e.g., HPLC, TLC) Stop->Separate Quantify Quantify Product (e.g., Scintillation, LC-MS/MS) Separate->Quantify

Caption: A generalized experimental workflow for measuring enzyme activity.

Several methods exist for measuring PLA2 activity, including titrimetric, radiometric, and fluorometric assays. A fluorometric assay offers a sensitive and high-throughput adaptable option.

  • Principle: Active PLA2 cleaves a synthetic thiophospholipid substrate, producing a lysothiophospholipid. This product then reacts with a fluorogenic probe to generate a highly fluorescent product that can be measured.

  • Reagents:

    • PLA2 Assay Buffer

    • PLA2 Substrate (e.g., 1,2-bis(heptanoylthio) Glycerophosphocholine)

    • Fluorogenic Probe

    • Positive Control (e.g., Bee Venom PLA2)

    • Biological Sample (Tissue or cell lysates)

  • Procedure (General Outline):

    • Prepare samples (tissue homogenate or cell lysate) in PLA2 Assay Buffer.

    • Add the PLA2 substrate to all wells (samples, standards, and positive control).

    • Incubate the reaction, allowing the enzyme to cleave the substrate.

    • Add the fluorogenic probe, which reacts with the product of the enzymatic reaction.

    • Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm).

    • Calculate PLA2 activity based on the fluorescence signal relative to a standard curve.

This radiometric assay measures the incorporation of a radiolabeled acetyl group from acetyl-CoA into lyso-PAF to form PAF.

  • Principle: The assay quantifies the amount of radiolabeled PAF produced by incubating a protein sample with lyso-PAF and [³H]-acetyl-CoA. The reaction is stopped, and the product is precipitated and measured using liquid scintillation counting.

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 7.4) containing 0.25 mg/mL BSA.

    • Subcellular fractions of cells or tissues (containing 10–50 µg of total protein).

    • 20 µM lyso-PAF.

    • 200 µM [³H]-acetyl-CoA.

    • Cold trichloroacetic acid (TCA) solution (for stopping the reaction).

  • Procedure:

    • Combine the protein sample, lyso-PAF, and [³H]-acetyl-CoA in the Tris-HCl buffer in a final volume of 200 µL.

    • Incubate the mixture for 30 minutes at 37°C.

    • Stop the reaction by adding cold TCA solution.

    • Add BSA as a carrier and centrifuge to precipitate proteins and the lipid product.

    • Wash the pellet to remove unincorporated [³H]-acetyl-CoA.

    • Quantify the radioactivity in the pellet using a liquid scintillation counter to determine the amount of [³H]-PAF formed.

LC-MS/MS is the gold standard for accurate and specific quantification of different PAF isoforms, as it can distinguish this compound from isobaric molecules like lysophosphatidylcholine (lysoPC) that can interfere with other methods.

  • Principle: Biological samples are processed to extract lipids. The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a mass spectrometer. Selected reaction monitoring (SRM) is often used for high sensitivity and specificity.

  • Procedure (General Outline):

    • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cells) using a standard method like Bligh-Dyer or Folch extraction.

    • Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography (RPLC).

    • Mass Spectrometry Detection:

      • Ionize the sample using electrospray ionization (ESI). Analysis in negative ion mode can improve specificity by detecting unique acetate (B1210297) adducts of PAF.

      • Use a tandem mass spectrometer to perform collisionally-activated dissociation.

      • Monitor for specific precursor-to-product ion transitions (SRM). For this compound, a characteristic transition can be from its acetate adduct (m/z 582) to a unique product ion (m/z 466).

    • Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known amount of a deuterated internal standard (e.g., [d4] 16:0 PAF). This method allows for the absolute quantification of PAF species in complex biological samples.

References

Investigating the De Novo Synthesis Pathway of C16-PAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the de novo synthesis pathway of Platelet-Activating Factor (PAF) with a C16 alkyl chain at the sn-1 position (C16-PAF), a potent lipid mediator implicated in a variety of physiological and pathological processes. This document outlines the core enzymatic steps, presents available quantitative data, details key experimental protocols for pathway investigation, and provides visual representations of the biochemical cascade and experimental workflows.

Introduction to the De Novo Synthesis of this compound

Platelet-Activating Factor (PAF) is a class of bioactive phospholipids (B1166683) that play a crucial role in cell signaling. The this compound isoform, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a significant molecular species involved in processes such as inflammation, allergic responses, and neuronal signaling. While the "remodeling pathway" of PAF synthesis is often associated with rapid, stimulus-induced production, the "de novo" pathway is considered a primary route for constitutive PAF synthesis and for maintaining physiological levels of this lipid mediator.[1]

The de novo pathway synthesizes PAF from basic building blocks, initiating with a fatty alcohol and culminating in the formation of this compound. This pathway is predominantly located in the microsomal fraction of the cell, specifically the endoplasmic reticulum.[2] Understanding the intricacies of this pathway, its key enzymatic players, and their regulation is critical for developing therapeutic interventions targeting PAF-mediated pathologies.

The Enzymatic Cascade of this compound De Novo Synthesis

The de novo synthesis of this compound is a multi-step enzymatic process. The core pathway involves the sequential action of several key enzymes, beginning with the formation of an alkyl-lysophosphatidic acid analog. The central steps leading to this compound are catalyzed by two key enzymes:

  • 1-O-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferase (Alkyl-lyso-GP:AcCoA AT) : This enzyme catalyzes the acetylation of the sn-2 position of 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphate using acetyl-CoA as the acetyl donor.

  • 1-O-alkyl-2-acetyl-sn-glycerol:CDP-choline cholinephosphotransferase (Alkylacetyl-G:CDP-choline CPT) : Following the dephosphorylation of the product from the previous step, this dithiothreitol (B142953) (DTT)-insensitive enzyme transfers a phosphocholine (B91661) group from CDP-choline to 1-O-hexadecyl-2-acetyl-sn-glycerol to form this compound.[3]

Data Presentation: Quantitative Insights into the Pathway

The following tables summarize the available quantitative data for the key enzymes and intermediates of the de novo this compound synthesis pathway. It is important to note that specific kinetic parameters for the C16 substrates are not extensively documented in publicly available literature.

Table 1: Kinetic Properties of Key Enzymes in this compound De Novo Synthesis

EnzymeSubstrate(s)Apparent KmApparent VmaxSource Organism/TissueReference(s)
1-O-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferaseAcetyl-CoA226 µMNot ReportedRat Spleen Microsomes[2]
1-O-alkyl-2-lyso-sn-glycero-3-phosphate16 - 25 µM (Optimal Concentration)Not ReportedRat Spleen Microsomes[2]
CDP-choline:1,2-diacyl-sn-glycerol cholinephosphotransferase*CDP-cholineVariable (depends on diacylglycerol structure)VariableMouse Liver Microsomes
1,2-Dipalmitoyl-sn-glycerolNot ReportedNot ReportedMouse Liver Microsomes

Table 2: Cellular Concentrations of this compound De Novo Pathway Intermediates

IntermediateCellular ConcentrationCell/Tissue TypeReference(s)
1-O-hexadecyl-sn-glycero-3-phosphateNot Reported--
1-O-hexadecyl-2-lyso-sn-glycero-3-phosphateNot Reported--
1-O-hexadecyl-2-acetyl-sn-glycerolNot Reported--
This compoundDetected but not quantifiedHuman Blood

Note: The cellular concentrations of the intermediates in the de novo pathway are not well-established and are likely to be low and transient.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for investigating the de novo synthesis of this compound.

Microsomal Fraction Isolation from Cultured Cells

This protocol describes the isolation of the microsomal fraction, which is enriched in the enzymes of the de novo PAF synthesis pathway.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 3-5 volumes of ice-cold Homogenization Buffer. Homogenize the cells on ice using a Dounce homogenizer with 10-15 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and unbroken cells.

    • Carefully collect the supernatant (post-mitochondrial supernatant).

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Microsome Resuspension and Storage: Discard the supernatant (cytosol). Gently wash the microsomal pellet with Homogenization Buffer and resuspend it in a minimal volume of storage buffer (e.g., Homogenization Buffer containing 20% glycerol).

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay.

  • Storage: Aliquot the microsomal suspension and store at -80°C until use.

Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphate Acetyltransferase (Alkyl-lyso-GP:AcCoA AT) Activity Assay (Fluorometric)

This assay measures the activity of the first key enzyme in the de novo pathway by detecting the production of Coenzyme A (CoA).

Materials:

  • Microsomal fraction

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphate (substrate)

  • Acetyl-CoA (substrate)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™1)

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing Assay Buffer, the microsomal fraction (5-20 µg of protein), and the fluorescent probe at its optimal concentration.

  • Substrate Addition: Initiate the reaction by adding a mixture of 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphate and Acetyl-CoA to the wells. Final concentrations should be optimized, but starting points can be around 20 µM for the lipid substrate and 200 µM for Acetyl-CoA.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 380/500 nm for ThioGlo™1) over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. A standard curve using known concentrations of CoA can be used to convert the fluorescence units to the amount of product formed.

1-O-alkyl-2-acetyl-sn-glycerol:CDP-choline Cholinephosphotransferase (Alkylacetyl-G:CDP-choline CPT) Activity Assay (Radiometric)

This assay measures the activity of the final enzyme in the de novo pathway by quantifying the incorporation of radiolabeled phosphocholine into this compound.

Materials:

  • Microsomal fraction

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • 1-O-hexadecyl-2-acetyl-sn-glycerol (substrate)

  • CDP-[methyl-¹⁴C]choline (radiolabeled substrate)

  • Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:25:8:4 v/v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Incubation: In a microcentrifuge tube, combine the microsomal fraction (20-50 µg of protein), Assay Buffer, and 1-O-hexadecyl-2-acetyl-sn-glycerol (e.g., 50 µM).

  • Initiation: Start the reaction by adding CDP-[methyl-¹⁴C]choline (e.g., 0.5 mM, specific activity ~50 mCi/mmol). Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 2 volumes of Chloroform:Methanol (2:1). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate this compound from the unreacted CDP-[methyl-¹⁴C]choline.

  • Quantification: Scrape the silica corresponding to the this compound spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the this compound spot, the specific activity of the CDP-[methyl-¹⁴C]choline, and the amount of protein used.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of lipids, including this compound.

Materials:

  • Cell or tissue lysate

  • Internal standard (e.g., d4-C16-PAF)

  • Lipid extraction solvents (e.g., Bligh-Dyer or Folch extraction)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known amount of cell or tissue homogenate, add a known amount of the internal standard.

    • Perform lipid extraction using a standard protocol such as Bligh-Dyer (chloroform/methanol/water) or Folch (chloroform/methanol).

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC injection (e.g., methanol).

  • LC Separation: Inject the lipid extract onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid) to separate this compound from other lipid species.

  • MS/MS Detection: Analyze the eluent by tandem mass spectrometry in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the this compound precursor ion (e.g., m/z 524.4 for [M+H]⁺) to a specific product ion (e.g., m/z 184.1, the phosphocholine headgroup).

  • Quantification: Create a standard curve using known amounts of this compound and the internal standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the de novo synthesis pathway of this compound and a general experimental workflow for its investigation.

de_novo_PAF_synthesis cluster_substrates Substrates cluster_pathway De Novo Pathway Fatty_Alcohol 1-O-Hexadecyl-sn-glycerol Step1 Acyltransferase Fatty_Alcohol->Step1 G3P Glycerol-3-Phosphate G3P->Step1 Acetyl_CoA Acetyl-CoA Step2 Alkyl-lyso-GP:AcCoA AT Acetyl_CoA->Step2 CDP_Choline CDP-Choline Step4 Alkylacetyl-G:CDP-choline CPT CDP_Choline->Step4 Intermediate1 1-O-Hexadecyl-2-lyso- sn-glycero-3-phosphate Step1->Intermediate1 Intermediate1->Step2 Intermediate2 1-O-Hexadecyl-2-acetyl- sn-glycero-3-phosphate Step2->Intermediate2 Step3 Phosphatase Intermediate2->Step3 Intermediate3 1-O-Hexadecyl-2-acetyl- sn-glycerol Step3->Intermediate3 Intermediate3->Step4 C16_PAF This compound Step4->C16_PAF

Caption: De novo synthesis pathway of this compound.

experimental_workflow Start Start: Cell Culture / Tissue Sample Microsome_Isolation Microsomal Fraction Isolation Start->Microsome_Isolation Protein_Quant Protein Quantification Microsome_Isolation->Protein_Quant Enzyme_Assay Enzyme Activity Assays (Acetyltransferase & Cholinephosphotransferase) Protein_Quant->Enzyme_Assay LCMS LC-MS/MS Quantification of this compound and Intermediates Protein_Quant->LCMS Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis LCMS->Data_Analysis

Caption: Experimental workflow for investigating this compound de novo synthesis.

Conclusion

The de novo synthesis pathway of this compound represents a fundamental process in maintaining cellular homeostasis and contributing to various signaling events. This technical guide provides a comprehensive overview of the pathway, summarizes the current state of quantitative knowledge, and offers detailed experimental protocols for its investigation. While further research is needed to fully elucidate the kinetic parameters of the key enzymes with their specific C16 substrates and the precise cellular concentrations of the pathway intermediates, the methodologies and information presented here serve as a valuable resource for researchers and drug development professionals aiming to understand and modulate this critical biochemical cascade.

References

C16-PAF's Effect on Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental validation of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF)-induced vascular permeability. This compound, a potent phospholipid mediator, plays a critical role in inflammatory responses, and understanding its impact on the endothelial barrier is crucial for the development of novel therapeutics targeting a range of pathologies, including sepsis, acute respiratory distress syndrome, and cancer metastasis.

Core Concepts

This compound is an endogenous ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various cells, including endothelial cells, neutrophils, and platelets.[1][2] The binding of this compound to its receptor on endothelial cells initiates a signaling cascade that leads to a rapid and transient increase in vascular permeability.[1] This process is characterized by the disruption of endothelial cell junctions, allowing for the leakage of plasma proteins and fluids into the surrounding tissues.[3]

Signaling Pathways of this compound-Induced Vascular Permeability

The binding of this compound to the PAF receptor on endothelial cells triggers a cascade of intracellular events culminating in the destabilization of the endothelial barrier. A key pathway involves the activation of Src family kinases (SFKs), which in turn leads to the tyrosine phosphorylation of Vascular Endothelial (VE)-cadherin. VE-cadherin is a critical component of adherens junctions, which are essential for maintaining the integrity of the endothelial monolayer. Phosphorylation of VE-cadherin disrupts its homophilic interactions and its connection to the actin cytoskeleton, leading to the formation of intercellular gaps and a subsequent increase in vascular permeability.

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates Src_Kinase Src Kinase G_Protein->Src_Kinase Activates VE_Cadherin VE-Cadherin Src_Kinase->VE_Cadherin Phosphorylates p_VE_Cadherin Phosphorylated VE-Cadherin Adherens_Junction Adherens Junction Disruption p_VE_Cadherin->Adherens_Junction Permeability Increased Vascular Permeability Adherens_Junction->Permeability

Caption: this compound signaling cascade leading to increased vascular permeability.

Quantitative Data on this compound's Effect on Vascular Permeability

The following tables summarize the effects of this compound on vascular permeability as reported in various in vivo and in vitro studies.

In Vivo Studies
SpeciesTissue/OrganThis compound DoseObserved Effect on PermeabilityMeasurement MethodReference
Guinea PigAirways (Trachea)1 ng/kg (iv)220% increase in Evans blue extravasationEvans Blue Dye Extravasation
Guinea PigAirways (Trachea)100 ng/kg (iv)858% increase in Evans blue extravasationEvans Blue Dye Extravasation
Guinea PigSystemicDose-dependentIncreased extravasation of 125I-albumin, 125I-LDL, and 125I-VLDLRadiolabeled Macromolecule Extravasation
RatPancreas5.0 µg/kg15-fold increase in vascular permeabilityEvans Blue Dye Extravasation
RatDuodenum5.0 µg/kg5-fold increase in vascular permeabilityEvans Blue Dye Extravasation
RatHeart0.1 and 1.0 µg/kgSlight increase in vascular permeabilityEvans Blue Dye Extravasation
RatLungs (Bronchi)Dose-dependentIncreased Evans blue extravasationEvans Blue Dye Extravasation
RatBrain0.01 mg/kgIncreased blood-brain barrier permeabilitySodium Fluorescein and Evans Blue Methods
SheepLungs4 µg/kg/h (infusion)Decrease in protein reflection coefficient from 0.66 to 0.43Lung Lymph Fistula
In Vitro Studies
Cell TypeThis compound ConcentrationObserved Effect on PermeabilityMeasurement MethodReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 to 100 nMIncreased transendothelial flux of 125I-albuminRadiolabeled Albumin Flux
Human Microvascular Lung Endothelial Cells (HMLECs)0.1 µMTendency of increased permeabilityMacromolecular Tracer Assay
Bovine Pulmonary Artery Endothelial Cells10⁻⁸ to 10⁻⁴ MNo direct effect on albumin permeability125I-albumin flux across a micropore filter
Endothelial CellsNot specifiedReduced endothelial electrical resistance correlated with increased HRP leakageTEER and HRP Permeability Assay

Experimental Protocols

In Vivo Vascular Permeability Assay (Modified Miles Assay)

This protocol describes a common in vivo method to quantify vascular permeability changes induced by this compound.

Principle: Evans blue dye binds to serum albumin. Under normal conditions, this complex is retained within the vasculature. An increase in vascular permeability allows the Evans blue-albumin complex to extravasate into the surrounding tissue, which can then be quantified.

Materials:

  • This compound

  • Evans Blue Dye (e.g., 1% solution in sterile saline)

  • Anesthetic agent

  • Experimental animals (e.g., mice or rats)

  • Formamide

  • Spectrophotometer

Procedure:

  • Anesthetize the experimental animal.

  • Inject Evans blue dye intravenously (e.g., via the tail vein).

  • After a short circulation time, administer this compound either systemically (e.g., intravenously) or locally (e.g., intradermally).

  • Allow a set amount of time for the permeability-inducing effects of this compound to occur.

  • Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye.

  • Dissect the tissues of interest.

  • Extract the extravasated Evans blue dye from the tissue by incubation in formamide.

  • Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm using a spectrophotometer.

  • Normalize the amount of dye to the weight of the tissue sample.

In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol outlines a standard in vitro method to assess the effect of this compound on the permeability of an endothelial cell monolayer.

Principle: Endothelial cells are cultured on a porous membrane in a Transwell insert, forming a monolayer that mimics the vascular barrier. The passage of a tracer molecule across this monolayer is measured to determine permeability.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell inserts with a porous membrane (e.g., 1 µm pores)

  • 24-well receiver plate

  • Cell culture medium

  • This compound

  • Tracer molecule (e.g., FITC-dextran or Horseradish Peroxidase - HRP)

  • Plate reader or spectrophotometer

Procedure:

  • Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.

  • Verify monolayer integrity, for example, by measuring Transendothelial Electrical Resistance (TEER).

  • Add this compound to the upper chamber (apical side) of the Transwell insert at the desired concentration.

  • Simultaneously or shortly after, add the tracer molecule to the upper chamber.

  • At various time points, collect samples from the lower chamber (basolateral side).

  • Quantify the amount of the tracer molecule that has passed through the endothelial monolayer into the lower chamber using a plate reader (for fluorescent tracers) or a colorimetric assay (for HRP).

  • An increase in the concentration of the tracer in the lower chamber indicates increased permeability of the endothelial monolayer.

Experimental_Workflow_Vascular_Permeability cluster_vivo In Vivo (Miles Assay) cluster_vitro In Vitro (Transwell Assay) Animal_Prep Animal Preparation (Anesthesia) Dye_Injection Evans Blue Dye Injection (IV) Animal_Prep->Dye_Injection PAF_Admin This compound Administration Dye_Injection->PAF_Admin Perfusion Perfusion & Tissue Harvesting PAF_Admin->Perfusion Extraction Dye Extraction (Formamide) Perfusion->Extraction Quantification_Vivo Spectrophotometric Quantification Extraction->Quantification_Vivo Cell_Culture Endothelial Cell Monolayer Culture PAF_Treatment This compound & Tracer Addition Cell_Culture->PAF_Treatment Sampling Sample Collection (Lower Chamber) PAF_Treatment->Sampling Quantification_Vitro Tracer Quantification Sampling->Quantification_Vitro

Caption: General experimental workflows for assessing vascular permeability.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator. As a specific ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), this compound is a critical player in a diverse range of physiological and pathological processes.[1][2][3] Its involvement in inflammation, apoptosis, and cell signaling makes it a molecule of significant interest in drug development and biomedical research.[1][2] These application notes provide detailed protocols for in vitro studies designed to investigate the multifaceted effects of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the PAFR. Upon binding, PAFR can couple to various G-proteins, including Gq/11 and Gi/o, initiating downstream signaling cascades. A key pathway activated by this compound is the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival. The activation of this pathway involves a sequential phosphorylation of Ras, Raf, MEK, and ERK. This compound has also been shown to induce apoptosis in certain contexts, often mediated by caspase activation, and to be a potent chemoattractant for neutrophils. Furthermore, it can increase vascular permeability, a critical event in inflammation.

Data Presentation

The following tables summarize quantitative data for this compound in various in vitro assays.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

Assay TypeCell TypeConcentration RangeObserved EffectReference
Neuronal ViabilityCerebellar Granule Neurons (PAFR-/-)0.5 - 1.5 µMConcentration-dependent neuronal loss
Caspase ActivationCerebellar Granule Neurons (PAFR-/-)1 µMActivation of caspase-7
Neutrophil ActivationHuman Neutrophils1 µMUpregulation of CD11b and shedding of CD62L
ROS ProductionBovine Neutrophils1 µMInduction of oxidative burst
Endothelial PermeabilityRat Brain Microvascular Endothelial Cells1 µMTransitory decrease in impedance (disruption of barrier function)

Table 2: this compound Induced Changes in Biomarker Expression and Cellular Responses

Biomarker/ResponseCell TypeThis compound ConcentrationFold Change / % ChangeReference
CD11b ExpressionHuman Neutrophils1 µM~63% increase after 10 min
CD62L SheddingHuman Neutrophils1 µM~87% decrease after 10 min
Intracellular Calcium ([Ca2+]i)Rat Brain Microvascular Endothelial Cells1 µMIncrease to ~579 nM
Endothelial Permeability (Protein Reflection Coefficient)Ovine Model4 µg/kg/h infusionDecrease from 0.66 to 0.43

Signaling Pathway Diagram

C16_PAF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_PAF This compound PAFR PAFR C16_PAF->PAFR Gq Gq PAFR->Gq activates Ras Ras PAFR->Ras activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Cell_Seeding 3. Cell Seeding (96-well or other plates) Cell_Culture->Cell_Seeding C16_PAF_Prep 2. This compound Preparation (Stock and working solutions) C16_PAF_Treatment 4. This compound Treatment (Varying concentrations and time points) C16_PAF_Prep->C16_PAF_Treatment Cell_Seeding->C16_PAF_Treatment Viability 5a. Cell Viability (MTT Assay) C16_PAF_Treatment->Viability Apoptosis 5b. Apoptosis (Annexin V/PI Staining) C16_PAF_Treatment->Apoptosis Inflammation 5c. Inflammation (ROS/IL-6 Measurement) C16_PAF_Treatment->Inflammation Permeability 5d. Endothelial Permeability C16_PAF_Treatment->Permeability Signaling 5e. Signaling Pathway (Western Blot for p-ERK) C16_PAF_Treatment->Signaling Data_Acquisition 6. Data Acquisition (Spectrophotometer, Flow Cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Inflammation->Data_Acquisition Permeability->Data_Acquisition Signaling->Data_Acquisition Statistical_Analysis 7. Statistical Analysis Data_Acquisition->Statistical_Analysis

References

Preparation of C16-PAF Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of C16-Platelet Activating Factor (C16-PAF) stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent phospholipid mediator and a key ligand for the Platelet-Activating Factor Receptor (PAFR), playing a crucial role in various signaling pathways, including the MAPK/ERK cascade.[1] Adherence to proper preparation and storage techniques is critical for ensuring the stability and activity of this compound in experimental settings. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their studies.

Introduction to this compound

This compound, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is an endogenous phospholipid that acts as a potent signaling molecule.[2] It is a ligand for the G-protein coupled PAF receptor (PAFR) and is involved in a multitude of physiological and pathological processes, including inflammation, immune response, and neuronal activity.[1][3] As a potent activator of the MAPK and MEK/ERK signaling pathways, this compound is a valuable tool in studying cellular proliferation, differentiation, and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 74389-68-7
Molecular Formula C26H54NO7P
Molecular Weight 523.68 g/mol
Appearance White to off-white solid

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
DMSO 100 mg/mL (190.96 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Water 52.37 mg/mL (100 mM)
Ethanol Soluble
DMF 10 mg/mL

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid Powder -20°C3 yearsStore under nitrogen.
DMSO Stock Solution -80°C6 monthsStored under nitrogen. Avoid repeated freeze-thaw cycles.
DMSO Stock Solution -20°C1 monthStored under nitrogen. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of this compound (Molecular Weight: 523.68 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, you would add 1 mL of DMSO for every 5.24 mg of this compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. The solution should become clear.

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from degradation.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Note on Dilutions for Cell-Based Assays: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experimental design.

Visualization of Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound binding to its receptor, PAFR, leading to the activation of the MAPK/ERK cascade.

C16_PAF_Signaling This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (G-protein coupled receptor) C16_PAF->PAFR G_Protein G-protein PAFR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) ERK->Cellular_Response leads to

Caption: this compound activates PAFR, initiating a cascade that activates the MAPK/ERK pathway.

Experimental Workflow for this compound Stock Solution Preparation

The diagram below outlines the logical workflow for preparing a this compound stock solution.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Equilibrate Equilibrate this compound and DMSO to Room Temp. Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex and Sonicate for Complete Dissolution Add_DMSO->Dissolve Check_Clarity Is the Solution Clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Yes Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: A stepwise workflow for the preparation of a this compound stock solution in DMSO.

References

Application Notes and Protocols for C16-PAF in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a potent platelet-activating factor, in a variety of cell culture experiments. This document includes typical concentrations, effects on various cell lines, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflow.

Introduction

This compound is a bioactive phospholipid that acts as a potent signaling molecule in a wide range of physiological and pathological processes. It exerts its effects primarily through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events that can influence processes such as inflammation, cell proliferation, apoptosis, and vascular permeability.[1][2][3] Understanding the optimal working concentrations and experimental conditions is crucial for obtaining reliable and reproducible results in cell culture studies.

Data Presentation: this compound Concentration and Effects

The following tables summarize the effective concentrations of this compound and its observed effects on various cell types as reported in the literature. These values should serve as a starting point for experimental design, with optimal concentrations determined empirically for specific cell lines and experimental conditions.

Table 1: Effective Concentrations of this compound in Various Cell Culture Applications

Cell TypeApplicationConcentration RangeIncubation TimeObserved Effect
Neurons (PAFR-/-)Induction of Neuronal Loss0.5 - 1.5 µM24 hoursSignificant concentration-dependent cell death.[1]
Cerebellar Granule Neurons (CGNs)Caspase Activation1 µM24 hoursActivation of caspase 7.[1]
Human Umbilical Vein Endothelial Cells (HUVEC)PAF Synthesis1 - 100 nMTime-dependentIncreased PAF synthesis.
MicrogliaCalcium Response100 nMNot specifiedBiphasic calcium response.
Bovine NeutrophilsIntracellular Alkalinization100 nMNot specifiedIncrease in intracellular pH.
U-2 OS cellsCell ViabilityGradient Concentrations12 hoursDose-dependent decrease in cell viability.

Table 2: this compound Effects on Signaling Pathways

Cell TypePathway InvestigatedConcentrationIncubation TimeMethod of DetectionResult
Bovine NeutrophilsPI3K-ERK1/2 Pathway100 nMNot specifiedWestern BlotActivation of ERK1/2 phosphorylation.
Cerebellar Granule Neurons (CGNs)Caspase Activation1 µM24 hoursWestern BlotActivation of caspase 7.
Guinea-pig neutrophils and P388D1 macrophage-like cellsMAPK ActivationNot specifiedNot specifiedNot specifiedActivation of MAPK through calcium-dependent and independent pathways.

Signaling Pathway

This compound initiates its cellular effects by binding to the PAFR. This binding activates the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as MEK and ERK. The activation of these pathways ultimately leads to various cellular responses, including inflammation, proliferation, and apoptosis.

C16_PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_release Ca2+ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Response Cellular Responses (e.g., Inflammation, Proliferation) ERK->Cell_Response Leads to Ca2_release->Cell_Response Contributes to

Figure 1: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Cell Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the appropriate volume of the this compound working solution to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for viability or gene expression studies) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Add MTT: Following the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubate and Read: Incubate the plate for at least 2 hours at room temperature in the dark to allow for complete solubilization of the formazan crystals. Gently mix the contents of the wells before reading.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of MAPK/ERK Activation by Western Blot

This protocol details the detection of phosphorylated (activated) ERK1/2 in response to this compound treatment.

Materials:

  • Cells treated with this compound in 6-well plates (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After a short-term this compound treatment (e.g., 5-60 minutes), place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 4: Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells cultured on glass-bottom dishes

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • This compound working solution

Procedure:

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization and cell loading.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS to the dish for imaging.

  • Baseline Measurement: Place the dish on the microscope stage and allow the cells to equilibrate. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Stimulation and Imaging:

    • Add the this compound working solution to the dish while continuously recording images.

    • Continue to acquire images for several minutes to capture the full calcium response (initial peak and any subsequent plateau).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Plot the 340/380 ratio over time to visualize the changes in intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular response.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (Seed cells in appropriate plates) paf_prep 2. Prepare this compound Working Solutions cell_culture->paf_prep treatment 3. Cell Treatment (Incubate with this compound and controls) paf_prep->treatment viability 4a. Cell Viability Assay (e.g., MTT) treatment->viability signaling 4b. Signaling Pathway Analysis (e.g., Western Blot for p-ERK) treatment->signaling calcium 4c. Calcium Imaging (e.g., Fura-2 AM) treatment->calcium data_analysis 5. Data Analysis and Interpretation viability->data_analysis signaling->data_analysis calcium->data_analysis conclusion 6. Conclusion data_analysis->conclusion

Figure 2: General Experimental Workflow.

References

Application Notes and Protocols: In Vivo Administration of C16-PAF in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (C16-PAF), with the chemical structure 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine, is a potent, naturally occurring phospholipid mediator.[1] It is a ligand for the G-protein-coupled PAF receptor (PAFR) and plays a crucial role in a wide array of physiological and pathological processes.[2][3] this compound is recognized as a key mediator in inflammation, platelet aggregation, anaphylaxis, and bronchoconstriction.[4]

Experimental studies in animal models have revealed a complex, often dual, role for this compound. While it is a potent pro-inflammatory agent capable of inducing shock and tissue injury, it has also demonstrated protective effects in certain contexts, such as mitigating the lethal effects of endotoxemia.[5] This document provides detailed application notes, experimental protocols, and quantitative data summaries for the in vivo administration of this compound in various animal models to guide researchers in harnessing its utility for their studies.

Section 1: Physicochemical Properties and In Vivo Formulation

Successful in vivo studies begin with the correct preparation of the compound. This compound should be handled with care, and solutions should be prepared fresh on the day of the experiment for optimal bioactivity.

Table 1.1: Physicochemical Properties of this compound

PropertyValue
Formal Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine
CAS Number 74389-68-7
Molecular Formula C₂₆H₅₄NO₇P
Molecular Weight 523.7 g/mol
Solubility Soluble in water (up to 100 mM), PBS (pH 7.2), ethanol, and DMSO.
Protocol 1.1: Preparation of this compound for In Vivo Administration
  • Stock Solution Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening.

    • Reconstitute the powder in a sterile, high-quality solvent such as sterile water or phosphate-buffered saline (PBS, pH 7.2) to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Ensure complete dissolution. Gentle vortexing can be applied.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the final desired concentration using a sterile, isotonic vehicle (e.g., 0.9% sterile saline or PBS).

    • The final solution for parenteral delivery should be sterile and isotonic to minimize irritation and adverse reactions.

    • It is recommended to prepare the working solution fresh and use it on the same day to ensure stability and potency.

Section 2: In Vivo Administration Protocols and Models

The choice of animal model and administration route is critical and depends on the research question. Below are common routes and detailed protocols for specific disease models.

Table 2.1: General Guidelines for Administration Routes in Rodents

RouteMouse VolumeRat VolumeRecommended Needle Gauge
Intravenous (IV) < 0.2 mL (bolus)5 mL/kg (bolus)27-30 G (Mouse), 23 G (Rat)
Intraperitoneal (IP) < 2-3 mL5-10 mL25-27 G
Subcutaneous (SC) < 1-2 mL5-10 mL25-27 G
Intranasal (IN) 20-30 µL per nostril50-100 µL per nostrilN/A
Oral Gavage (PO) 5 mL/kg5 mL/kg20-22 G (flexible tip)
Protocol 2.1: this compound Administration in a Mouse Model of Endotoxic Shock

This protocol is designed to investigate the paradoxical protective effects of this compound against lethal endotoxemia induced by lipopolysaccharide (LPS).

  • Objective: To assess the impact of this compound on survival, organ injury, and cytokine response in LPS-challenged mice.

  • Animal Model: Male BALB/c or C57BL/6 mice (6-8 weeks old).

  • Materials:

    • This compound, prepared as per Protocol 1.1.

    • Lipopolysaccharide (LPS) from E. coli.

    • Sterile, pyrogen-free 0.9% saline.

  • Procedure:

    • Induce endotoxic shock by administering a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.

    • Immediately following the LPS challenge, administer this compound (various doses can be tested, e.g., 0.5 - 2 mg/kg) or vehicle (saline) via a separate i.p. injection.

    • A control group receiving only this compound should be included to assess its effects in the absence of LPS.

    • Monitor the animals for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) for up to 6 days.

  • Endpoint Analysis:

    • Cytokine Analysis: Collect blood via cardiac puncture at specific time points (e.g., 2, 6, 12 hours post-injection) to measure serum levels of pro-inflammatory (TNF-α, IL-1β, IL-12) and anti-inflammatory (IL-10) cytokines using ELISA.

    • Organ Injury Assessment: Harvest organs such as the lungs and liver. One section can be fixed in formalin for histological analysis (H&E staining) to assess neutrophil infiltration, while another can be snap-frozen for myeloperoxidase (MPO) activity assays as a quantitative measure of neutrophil infiltration.

Protocol 2.2: this compound-Induced Acute Lung Inflammation Model

This protocol describes the induction of acute pulmonary inflammation using this compound to study its direct pro-inflammatory effects in the lungs.

  • Objective: To characterize the inflammatory response (cellular infiltration, edema) in the lungs following direct this compound administration.

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Materials:

    • This compound, prepared as per Protocol 1.1.

    • Anesthetic (e.g., isoflurane).

    • Sterile PBS.

  • Procedure:

    • Lightly anesthetize the mice.

    • Administer this compound (e.g., 10⁻⁷ M in 50 µL of PBS) or vehicle (PBS) via intranasal (i.n.) instillation, dividing the volume between the nostrils.

    • Allow the animals to recover and monitor for any signs of respiratory distress.

    • Euthanize the animals at a specified time point (e.g., 24 hours) for sample collection.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential leukocyte counts (neutrophils, macrophages) and measure total protein concentration as an indicator of vascular permeability.

    • Histopathology: Perfuse and fix the lungs for H&E staining to visualize and score perivascular and peribronchiolar inflammation.

    • Cytokine Measurement: Measure levels of inflammatory cytokines and chemokines in the BAL fluid.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies involving this compound, particularly from the endotoxic shock model where it shows a protective effect.

Table 3.1: Effect of this compound Treatment on Survival in LPS-Induced Endotoxic Shock

Treatment GroupDose (LPS)Dose (this compound)Survival Rate (%)Observation Period
Control (Vehicle)20 mg/kg, i.p.Vehicle~5-10%6 days
This compound Treated20 mg/kg, i.p.VariesMarkedly Improved6 days
Note: Data synthesized from findings reported in a study where PAF treatment immediately after LPS challenge markedly improved the survival rate against mortality from endotoxic shock.

Table 3.2: Modulation of Inflammatory Mediators by this compound in Endotoxemic Mice

MediatorEffect of this compound Treatment
Pro-inflammatory Cytokines
TNF-αSignificantly Decreased
IL-1βSignificantly Decreased
IL-12Significantly Decreased
IFN-γSignificantly Decreased
Anti-inflammatory Cytokines
IL-10Significantly Increased
Organ Injury Marker
Myeloperoxidase (MPO)Attenuated increase in lung & liver
Note: This table summarizes the modulatory effects of exogenous this compound administration on key inflammatory markers during LPS-induced endotoxemia.

Section 4: Signaling Pathways and Experimental Visualizations

Understanding the underlying mechanisms and experimental flow is crucial for study design and interpretation.

G Canonical this compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR G_Protein G-Protein Activation PAFR->G_Protein Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effectors MAPK_ERK MAPK / ERK Activation Effectors->MAPK_ERK Response Cellular Responses (Inflammation, Chemotaxis, Platelet Aggregation) MAPK_ERK->Response

Caption 4.1: this compound binds to its GPCR, activating MAPK/ERK pathways.

G Experimental Workflow: Endotoxic Shock Model start Animal Model (e.g., BALB/c Mice) lps LPS Challenge (e.g., 20 mg/kg, i.p.) start->lps paf This compound Treatment (i.p., immediately after LPS) lps->paf monitor Monitoring (Survival & Clinical Signs) paf->monitor analysis Endpoint Analysis (Cytokines, Histology, MPO) monitor->analysis

Caption 4.2: Workflow for the this compound intervention in an LPS shock model.

G Proposed Protective Mechanism of this compound in Endotoxemia cluster_0 Standard Endotoxic Shock cluster_1 This compound Intervention LPS LPS Cytokine_Storm Pro-inflammatory Cytokine Storm (TNF-α, IL-1β, IL-12) LPS->Cytokine_Storm Shock Septic Shock Organ Injury Cytokine_Storm->Shock C16_PAF This compound Modulation Modulation of Immune Response C16_PAF->Modulation Modulation->Cytokine_Storm Inhibits Cytokine_Balance ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory (IL-10) Modulation->Cytokine_Balance Survival Improved Survival Reduced Organ Injury Cytokine_Balance->Survival

Caption 4.3: this compound may protect against LPS by rebalancing cytokines.

References

Application Notes and Protocols for C16-PAF Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of C16-Platelet Activating Factor (C16-PAF) powder. Adherence to these protocols is crucial for ensuring the compound's stability, maximizing its biological activity in experimental settings, and maintaining laboratory safety.

Product Information

  • Chemical Name: 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine

  • Synonyms: Platelet-Activating Factor C16

  • CAS Number: 74389-68-7[1][2][3]

  • Molecular Formula: C₂₆H₅₄NO₇P[1][3]

  • Molecular Weight: 523.68 g/mol

  • Appearance: Lyophilized powder

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and biological activity. The compound is supplied as a lyophilized powder and is stable for an extended period when stored correctly.

Storage Conditions and Stability Data

ConditionFormTemperatureDurationNotes
Long-termLyophilized Powder-20°C≥ 4 yearsDesiccate to protect from moisture.
Stock SolutionIn Solvent-80°CUp to 6 monthsStore under nitrogen for best results. Avoid repeated freeze-thaw cycles.
Stock SolutionIn Solvent-20°CUp to 1 monthStore under nitrogen. Prone to degradation compared to -80°C storage.
Working SolutionIn Aqueous Buffer2-8°CPrepare FreshSolutions are unstable and should be used immediately.

Solubility

This compound powder is soluble in a variety of organic solvents and aqueous solutions. The choice of solvent will depend on the specific experimental requirements.

Solubility Data

SolventConcentration
Waterup to 30 mg/mL or 100 mM
PBS (pH 7.2)~25 mg/mL
Ethanol~10 mg/mL
DMSO~10 mg/mL
DMF~10 mg/mL

Safety and Handling Precautions

As with any chemical reagent, standard laboratory safety practices should be observed when handling this compound powder and its solutions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of the powder.

  • Spills: In case of a powder spill, cover with a plastic sheet to minimize spreading, then carefully sweep or pick up the material mechanically and place it in a labeled container for disposal. For liquid spills, absorb with an inert material.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Wash out the mouth with water. Seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder to Create a Stock Solution

  • Acclimatization: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.

  • Solvent Selection: Choose an appropriate solvent based on the solubility data provided in Section 3 and the requirements of your downstream application. For biological experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous buffer.

  • Reconstitution: Carefully open the vial in a well-ventilated area. Using a calibrated micropipette, add the desired volume of the chosen solvent to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution in DMSO, add 191 µL of DMSO to 1 mg of this compound powder (MW: 523.68).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the this compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. For optimal stability, purge the vials with nitrogen before sealing.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thawing: Retrieve a single-use aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Dilution: In a sterile tube, perform a serial dilution of the stock solution into your desired cell culture medium or buffer (e.g., PBS) to achieve the final working concentration. It is important to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.1-0.5%).

  • Immediate Use: Use the prepared working solution immediately, as this compound is less stable in aqueous solutions. Do not store aqueous working solutions.

Visualizations

G cluster_storage Storage Conditions cluster_stability Product Stability Powder Powder High_Stability High Stability (Years) Powder->High_Stability -20°C, Desiccated Stock_Solution Stock_Solution Moderate_Stability Moderate Stability (Months) Stock_Solution->Moderate_Stability -80°C, Aliquoted Working_Solution Working_Solution Low_Stability Low Stability (Hours) Working_Solution->Low_Stability Aqueous Buffer, 2-8°C G Start Start: this compound Lyophilized Powder Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Add_Solvent Add Appropriate Solvent (e.g., DMSO) Equilibrate->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Vials Stock_Solution->Aliquot Dilute Dilute into Aqueous Buffer/Medium Stock_Solution->Dilute For Immediate Use Store Store at -80°C Aliquot->Store Working_Solution Working Solution Dilute->Working_Solution End Use Immediately in Experiment Working_Solution->End G C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR G_Protein G-Protein Activation PAFR->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) MAPK_ERK->Cellular_Response

References

Application Notes and Protocols: C16-PAF Solubility in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of C16-Platelet Activating Factor (C16-PAF) in water and ethanol, along with experimental protocols for its determination and visualization of relevant biological pathways.

This compound: A Potent Lipid Mediator

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid that acts as a signaling molecule in a variety of physiological and pathological processes.[1] It is a ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] The interaction between this compound and its receptor triggers a cascade of intracellular signaling events, making it a key player in inflammation, immune responses, and cardiovascular function.[4][5]

Quantitative Solubility Data

The solubility of this compound in aqueous and alcoholic solutions is a critical parameter for its handling, storage, and application in experimental settings. The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
Water 52.37100Tocris Bioscience, R&D Systems
30~57.3Cayman Chemical
Ethanol 10~19.1Cayman Chemical

Note: The molecular weight of this compound is approximately 523.7 g/mol . Molar concentration is calculated based on this molecular weight.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to the PAF receptor (PAFR). This binding initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK pathway. This signaling is crucial for many cellular responses, including inflammation and cell proliferation.

C16_PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates MEK MEK G_Protein->MEK Activates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factor Transcription Factor (e.g., Myc, CREB) ERK->Transcription_Factor Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Regulates

This compound binding to its receptor activates the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a standard "shake flask" method for determining the equilibrium solubility of this compound in water and ethanol.

Materials:

  • This compound (lyophilized powder)

  • Deionized water (or appropriate aqueous buffer, e.g., PBS)

  • Ethanol (200 proof, anhydrous)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Analytical balance

  • Pipettes and tips

  • HPLC system with a suitable detector (e.g., ELSD or MS) or a spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. For example, start with 50 mg of this compound in 1 mL of solvent to create a slurry.

    • Add a precise volume of the desired solvent (water or ethanol) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Separation of Undissolved Solute:

    • After equilibration, carefully remove the vials from the shaker. Let them stand for a short period to allow larger particles to settle.

    • To separate the dissolved this compound from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 x g) for 15-20 minutes. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification of Solubilized this compound:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet of undissolved this compound.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC.

    • Prepare a standard curve using known concentrations of this compound to accurately determine the concentration in the saturated solution.

  • Data Analysis:

    • Calculate the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility.

    • Express the solubility in mg/mL and, if desired, convert to molarity.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the this compound solubility determination protocol.

Solubility_Workflow Start Start Prep Prepare Supersaturated This compound Solution Start->Prep Equilibrate Equilibrate on Shaker (24-48 hours) Prep->Equilibrate Separate Separate Undissolved Solid (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Solubilized this compound (e.g., HPLC) Separate->Quantify Analyze Calculate Solubility (mg/mL and mM) Quantify->Analyze End End Analyze->End

Workflow for determining the solubility of this compound.

Biosynthetic Relationship of this compound

This compound is synthesized in cells through two main pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is considered the primary route for PAF biosynthesis in response to inflammatory stimuli and involves the conversion of a precursor molecule, Lyso-PAF C16.

Biosynthesis_Relationship Lyso_PAF Lyso-PAF C16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) Remodeling_Pathway Remodeling Pathway (Acetylation) Lyso_PAF->Remodeling_Pathway C16_PAF This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) Remodeling_Pathway->C16_PAF De_Novo_Pathway De Novo Pathway De_Novo_Pathway->C16_PAF Precursors Other Precursors Precursors->De_Novo_Pathway

Biosynthetic pathways leading to the formation of this compound.

References

Application Notes and Protocols for C16-PAF in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-PAF, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid that plays a crucial role as a mediator in a variety of biological processes, including inflammation, anaphylaxis, and, most notably, platelet aggregation.[1] As a specific ligand for the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, and aggregation.[2] Understanding the mechanisms of this compound-induced platelet aggregation is vital for research into thrombosis, hemostasis, and the development of novel anti-platelet therapeutics.

These application notes provide detailed protocols for the use of this compound in platelet aggregation studies, including methods for the preparation of platelets and the execution of aggregation assays. Additionally, quantitative data on the efficacy of this compound and the signaling pathways involved are presented to aid researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data related to this compound-induced platelet aggregation, providing a reference for expected experimental outcomes.

ParameterValueSpecies/SystemReference
Effective Concentration Range 50 nM - 14 µMHuman Platelet-Rich Plasma[2]
Aggregation Threshold ~100 nMHuman Platelet-Rich Plasma[2]
EC50 (Half-maximal Effective Concentration) 0.023 µMRabbit Whole Blood
ED50 (Half-maximal Effective Dose) of a C5 PAF analog ~50 nMWashed Rabbit Platelets

Note: EC50 and ED50 values can vary depending on the experimental conditions, including the source of platelets and the specific assay used.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

Platelet-rich plasma serves as a common medium for in vitro platelet aggregation studies.

Materials:

  • Human whole blood

  • Anticoagulant solution (e.g., 3.2% or 3.8% sodium citrate)

  • Centrifuge

  • Sterile centrifuge tubes

Protocol:

  • Collect human whole blood via venipuncture into tubes containing the anticoagulant (typically 1 part anticoagulant to 9 parts blood).

  • Gently mix the blood by inversion to ensure proper anticoagulation.

  • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma on top.

  • Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new sterile tube.

  • To obtain platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. The supernatant will be the PPP.

  • Keep the PRP and PPP at room temperature and use within a few hours of preparation.

Preparation of Washed Platelets

For studies requiring a more purified system, free of plasma proteins, washed platelets are utilized.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Washing buffer (e.g., Tyrode's buffer with apyrase and prostacyclin)

  • Centrifuge

  • Sterile centrifuge tubes

Protocol:

  • Start with freshly prepared PRP as described above.

  • Add a platelet activation inhibitor, such as prostacyclin (PGI2), to the PRP to prevent platelet activation during the washing steps.

  • Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

  • Carefully decant the supernatant.

  • Gently resuspend the platelet pellet in the washing buffer.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of plasma components.

  • After the final wash, resuspend the platelet pellet in a suitable buffer for the aggregation assay, and adjust the platelet concentration as required for the experiment.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light transmission aggregometry is the gold-standard method for measuring platelet aggregation in vitro.

Materials:

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP)

  • This compound solution of known concentration

  • Aggregometer

  • Cuvettes with stir bars

Protocol:

  • Pre-warm the PRP or washed platelet suspension and the PPP to 37°C.

  • Calibrate the aggregometer by placing a cuvette with PPP to set the 100% light transmission (representing full aggregation) and a cuvette with PRP to set the 0% light transmission (representing no aggregation).

  • Place a cuvette containing the platelet suspension and a stir bar into the aggregometer and allow it to equilibrate for a few minutes with stirring.

  • Initiate the recording of light transmission.

  • Add a specific volume of the this compound solution to the cuvette to achieve the desired final concentration.

  • Continue to record the change in light transmission over time as the platelets aggregate. The extent of aggregation is measured as the maximum percentage change in light transmission.

  • Repeat the assay with different concentrations of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

This compound Signaling Pathway in Platelets

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAF-R) C16_PAF->PAFR Gq Gq Protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Aggregation Platelet Aggregation Ca2->Aggregation contributes to PKC->Aggregation leads to

Caption: this compound signaling cascade in platelets.

Experimental Workflow for Platelet Aggregation Assay

Experimental_Workflow start Start blood_collection 1. Whole Blood Collection (with anticoagulant) start->blood_collection prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep washed_prep Optional: Washed Platelet Preparation prp_prep->washed_prep if needed aggregometer_setup 3. Aggregometer Setup and Calibration (37°C) prp_prep->aggregometer_setup washed_prep->aggregometer_setup platelet_incubation 4. Platelet Incubation in Cuvette aggregometer_setup->platelet_incubation add_c16_paf 5. Addition of this compound platelet_incubation->add_c16_paf record_aggregation 6. Record Light Transmission add_c16_paf->record_aggregation data_analysis 7. Data Analysis (Dose-Response Curve, EC50) record_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for this compound platelet aggregation assay.

References

Application Notes and Protocols for Assessing C16-PAF Induced Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamy-platelet-activating factor (C16-PAF) is a potent, non-hydrolyzable analog of platelet-activating factor (PAF) that plays a critical role in inflammatory and anaphylactic reactions.[1] One of its key physiological effects is the induction of vascular permeability, leading to the extravasation of plasma fluid and proteins into the surrounding tissues.[2][3][4] Understanding and quantifying this compound-induced vascular permeability is crucial for studying inflammatory processes and for the development of novel therapeutic agents targeting these pathways.

These application notes provide detailed protocols for assessing this compound-induced vascular permeability using both in vivo and in vitro models. The protocols are designed to be reproducible and provide quantitative, reliable data for research and drug development purposes.

This compound Signaling Pathway in Vascular Permeability

This compound exerts its effects by binding to the G-protein-coupled PAF receptor (PAFR). This interaction initiates a signaling cascade that ultimately leads to the destabilization of endothelial cell junctions and an increase in vascular permeability. The key steps in this pathway involve the activation of downstream effectors such as the MAPK and MEK/ERK pathways.

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (G-protein coupled) C16_PAF->PAFR G_Protein G-Protein Activation PAFR->G_Protein Downstream Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream MAPK_MEK_ERK MAPK / MEK / ERK Activation Downstream->MAPK_MEK_ERK Cytoskeletal Cytoskeletal Rearrangement MAPK_MEK_ERK->Cytoskeletal Junction Endothelial Junction Disruption Cytoskeletal->Junction Permeability Increased Vascular Permeability Junction->Permeability

Caption: this compound signaling pathway leading to increased vascular permeability.

In Vivo Assessment of Vascular Permeability: Modified Miles Assay

The Miles assay is a widely used in vivo technique to quantify localized vascular leakage in response to permeability-inducing agents. This protocol has been adapted for the assessment of this compound.

Experimental Workflow: In Vivo Miles Assay

In_Vivo_Workflow Start Start Animal_Prep Animal Preparation (e.g., mouse) Start->Animal_Prep Evans_Blue Intravenous Injection of Evans Blue Dye Animal_Prep->Evans_Blue Wait Allow Dye to Circulate (e.g., 30 min) Evans_Blue->Wait Intradermal Intradermal Injections: This compound vs. Vehicle Control Wait->Intradermal Incubation Incubation Period (e.g., 30 min) Intradermal->Incubation Euthanasia Humane Euthanasia & Skin Excision Incubation->Euthanasia Extraction Dye Extraction from Skin (Formamide) Euthanasia->Extraction Quantification Quantification of Extravasated Dye (Spectrophotometry at 620 nm) Extraction->Quantification End End Quantification->End

Caption: Workflow for the in vivo assessment of this compound-induced vascular permeability.

Detailed Protocol: Modified Miles Assay

Materials:

  • This compound

  • Vehicle control (e.g., saline with 0.1% BSA)

  • Evans blue dye (2% solution in saline)

  • Formamide (B127407)

  • Anesthetic agent

  • Mice (e.g., C57BL/6)

  • Syringes and needles (30G for intravenous, 27G for intradermal)

  • Spectrophotometer or plate reader

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Evans Blue Injection: Inject 100 µL of 2% Evans blue dye solution intravenously via the tail vein. Allow the dye to circulate for 30 minutes.

  • Intradermal Injections: Shave the dorsal skin of the mouse. Perform intradermal injections of this compound (various concentrations) and vehicle control at distinct sites on the back. A typical injection volume is 20-50 µL.

  • Incubation: Allow the permeability-inducing agents to take effect for 30 minutes.

  • Euthanasia and Sample Collection: Humanely euthanize the animal. Excise the areas of skin corresponding to the injection sites.

  • Dye Extraction: Weigh each skin sample and place it in a tube with a known volume of formamide (e.g., 1 mL). Incubate at 55-60°C for 24-48 hours to extract the Evans blue dye.

  • Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of extravasated dye per milligram of tissue using a standard curve generated with known concentrations of Evans blue in formamide.

Quantitative Data from In Vivo Studies
AgentDoseSpeciesTissueFold Increase in Permeability (vs. Control)Time Point
PAF6 µg/kg (IV)RatTrachea7-fold5 min
PAF5.0 µg/kg (IV)RatPancreas15-fold5 min
PAF5.0 µg/kg (IV)RatDuodenum5-fold5 min
PAF1.0 µg/kg (IV)RatHeartSlight but significant5 min

Data synthesized from multiple sources.

In Vitro Assessment of Vascular Permeability: Transendothelial Permeability Assay

In vitro assays using cultured endothelial cells provide a controlled environment to study the direct effects of this compound on the endothelial barrier. The transwell permeability assay is a commonly used method.

Experimental Workflow: In Vitro Transwell Assay

In_Vitro_Workflow Start Start Cell_Culture Culture Endothelial Cells on Permeable Inserts to Confluence Start->Cell_Culture Monolayer_Formation Verify Monolayer Integrity (e.g., TEER measurement) Cell_Culture->Monolayer_Formation Treatment Treat Monolayer with This compound or Vehicle Monolayer_Formation->Treatment Incubation Incubation Period Treatment->Incubation Tracer_Addition Add Fluorescent Tracer (e.g., FITC-Dextran) to Apical Chamber Incubation->Tracer_Addition Sampling Sample from Basolateral Chamber at Timed Intervals Tracer_Addition->Sampling Quantification Measure Fluorescence of Basolateral Samples Sampling->Quantification End End Quantification->End

References

Application Notes and Protocols for C16-PAF in G-protein-coupled Receptor (PAFR) Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator, is the endogenous ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor (GPCR).[1][2] The activation of PAFR by this compound triggers a cascade of intracellular signaling events, making it a crucial player in various physiological and pathological processes, including inflammation, allergic reactions, and cancer progression.[3][4] These application notes provide detailed protocols for utilizing this compound in PAFR activation assays, primarily focusing on calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) inhibition, key downstream signaling pathways of PAFR activation.

PAFR couples to both Gq and Gi proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a transient and measurable event. The Gi pathway activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]

Data Presentation

The following tables summarize the potency of this compound as an agonist and the inhibitory effects of common antagonists in PAFR activation assays.

Table 1: Agonist Potency in PAFR Activation Assays

AgonistAssay TypeCell LineEC50 / Half-maximal ConcentrationReference
This compoundCalcium EffluxBovine Aortic Endothelial Cells~ 0.1 nM
This compoundMAPK ActivationChinese Hamster Ovary (CHO) cellsNot Specified
Carbamyl-PAF (CPAF)Cell ProliferationA549 & H1299 Lung Cancer CellsDose-dependent increase

Table 2: Antagonist Potency in PAFR Functional Assays

AntagonistAssay TypeCell Line/SystemIC50Reference
WEB2086PAF-induced Platelet AggregationHuman Platelets0.17 µM
WEB2086PAF-induced Neutrophil AggregationHuman Neutrophils0.36 µM
Ginkgolide BPAF-induced Platelet AggregationRabbit Platelets441.93 nM
Apafant (WEB2086)Platelet AggregationHuman Platelets170 nM
Apafant (WEB2086)Neutrophil AggregationHuman Neutrophils360 nM

Signaling Pathways and Experimental Workflow

PAFR Signaling Cascade

Activation of PAFR by this compound initiates downstream signaling through both Gq and Gi pathways.

PAFR_Signaling cluster_cytoplasm Cytoplasm C16_PAF This compound PAFR PAFR C16_PAF->PAFR Binds G_protein Gq / Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers MAPK MAPK/ERK Pathway DAG->MAPK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MAPK Activates Workflow A 1. Cell Culture (e.g., CHO-PAFR, HEK293-PAFR) B 2. Cell Seeding (96-well plate) A->B C 3. Dye Loading (e.g., Fluo-4 AM for Ca²⁺) B->C E 5. Ligand Addition & Incubation C->E D 4. Compound Preparation (this compound, Antagonists) D->E F 6. Signal Detection (Fluorescence or Luminescence) E->F G 7. Data Analysis (EC50 / IC50 determination) F->G

References

Troubleshooting & Optimization

How to prevent C16-PAF degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16-Platelet-Activating Factor (C16-PAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in aqueous solutions.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Loss of this compound Activity in Aqueous Solution Degradation of this compound due to hydrolysis of the acetyl group at the sn-2 position. This is accelerated by elevated temperature and pH.Prepare aqueous solutions fresh for each experiment. If temporary storage is necessary, keep the solution on ice. For longer-term storage, use an organic solvent and store at low temperatures.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Presence of PAF acetylhydrolases (PAF-AH) in biological samples (e.g., serum, cell lysates).Use purified systems when possible. If using biological fluids, consider the presence of PAF-AH and minimize incubation times.
Inconsistent Experimental Results Variability in the concentration of active this compound due to degradation.Strictly adhere to a standardized protocol for solution preparation and handling. Prepare fresh solutions for each set of experiments.
Micelle formation at high concentrations in aqueous solutions, affecting bioavailability.Ensure the working concentration is below the critical micelle concentration (CMC) if known, or use a carrier protein like bovine serum albumin (BSA).
Precipitation of this compound in Aqueous Buffer Low solubility of this compound in certain aqueous buffers.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about working with this compound.

Q1: How should I store this compound?

A1: The storage conditions for this compound depend on its form (lyophilized powder or in solution). Refer to the table below for detailed storage recommendations.

Form Solvent Storage Temperature Storage Duration
Lyophilized Powder--20°C≥ 4 years[1]
SolutionDMSO-80°C6 months[2]
-20°C (under nitrogen)1 month[2]
SolutionEthanol-20°CData not available, but generally more stable than aqueous solutions.
Aqueous SolutionBuffer/Media-Not recommended for storage. Prepare fresh before use.

Q2: Why is my this compound solution losing activity so quickly?

A2: this compound is susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. The ester linkage of the acetyl group at the sn-2 position is the primary site of hydrolysis, which inactivates the molecule. To mitigate this, always prepare aqueous solutions of this compound immediately before use and keep them on ice.

Q3: Can I store this compound in an aqueous buffer at -20°C or -80°C?

A3: It is strongly advised against storing this compound in aqueous buffers, even at low temperatures. Freezing aqueous solutions does not completely halt chemical degradation. For any storage beyond immediate use, it is best to use an organic solvent like DMSO and store at -80°C.

Q4: What is the primary degradation product of this compound in aqueous solutions?

A4: The primary degradation product is lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine), which is formed by the hydrolysis of the acetyl group at the sn-2 position. Lyso-PAF is biologically inactive as a platelet-activating factor.

Q5: How does pH affect the stability of this compound?

A5: While specific quantitative data is limited, based on the chemical structure (ester linkage), this compound is expected to be more stable in slightly acidic conditions (pH 6.0-6.5) and will degrade more rapidly at neutral and alkaline pH.

Q6: Are there any stabilizers I can add to my aqueous this compound solution?

A6: The most effective way to maintain the activity of this compound is to prepare solutions fresh. The use of stabilizers is not a common practice and may interfere with experimental outcomes. If solubility is an issue, using a carrier protein like fatty acid-free BSA can help maintain this compound in a monomeric and active state.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and analysis of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and ready-to-use aqueous working solutions of this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, HBSS), chilled on ice

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

  • Aqueous Working Solution Preparation:

    • Immediately before the experiment, retrieve a single-use aliquot of the this compound stock solution from -80°C storage.

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in the chilled aqueous buffer of choice.

    • Mix gently by inversion or light vortexing.

    • Keep the working solution on ice and use it as soon as possible, preferably within a few hours.

Protocol 2: Assessment of this compound Stability by LC-MS/MS

Objective: To quantitatively assess the degradation of this compound in an aqueous solution over time.

Materials:

  • This compound aqueous working solution

  • Internal standard (e.g., d4-C16-PAF)

  • Acetonitrile (B52724)

  • Methanol

  • Formic Acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a fresh aqueous solution of this compound at the desired concentration and in the buffer to be tested.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the desired storage condition (e.g., 4°C, room temperature), take an aliquot of the solution.

    • To each aliquot, add a known concentration of the internal standard.

    • Precipitate proteins (if any) and extract lipids by adding 3-4 volumes of cold acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Employ a suitable C18 reverse-phase column for separation.

    • Use a mobile phase gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%).

    • Set the mass spectrometer to monitor the specific parent and daughter ion transitions for this compound (e.g., m/z 524.4 → 184.1) and the internal standard.

    • Quantify the amount of remaining this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • The degradation can be expressed as the percentage of this compound remaining relative to the initial time point.

Visualizations

This compound Signaling Pathway

This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. This interaction primarily activates Gq and Gi signaling pathways.

C16_PAF_Signaling cluster_membrane Cell Membrane PAFR PAFR Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates Jak_STAT Jak/STAT Pathway PAFR->Jak_STAT Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates NFkB NF-κB Pathway PKC->NFkB Activates C16_PAF This compound C16_PAF->PAFR Binds

This compound Signaling Cascade
Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in an aqueous solution.

Stability_Workflow start Prepare fresh this compound aqueous solution incubation Incubate at desired conditions (T, pH, time) start->incubation sampling Take aliquots at specific time points incubation->sampling extraction Add internal standard & perform lipid extraction sampling->extraction analysis Analyze by LC-MS/MS extraction->analysis quantification Quantify remaining This compound analysis->quantification end Determine degradation rate / half-life quantification->end

This compound Stability Analysis Workflow

References

Technical Support Center: Optimizing C16-PAF Concentration for Maximal Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of C16-Platelet-Activating Factor (C16-PAF) for achieving maximal cell response in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent phospholipid mediator that acts as a ligand for the Platelet-Activating Factor G-protein-coupled receptor (PAFR).[1][2] Its binding to PAFR triggers a variety of intracellular signaling pathways, leading to diverse cellular responses such as inflammation, platelet aggregation, and increased vascular permeability.[1][3][4] this compound is known to be a potent activator of the MAPK and MEK/ERK signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific response being measured. However, a common starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. For instance, significant concentration-dependent neuronal loss has been observed with this compound concentrations between 0.5-1.5 μM. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water up to 100 mM. For long-term storage, it is recommended to store the powdered form at -20°C. Of critical importance, this compound solutions are unstable and should be prepared fresh for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -80°C for short-term use to minimize freeze-thaw cycles.

Q4: What solvents can be used to dissolve this compound?

A4: While this compound is soluble in water, some protocols may involve the use of organic solvents like DMSO for initial solubilization before further dilution in aqueous buffers. It is essential to ensure the final concentration of any organic solvent in your cell culture is minimal and does not affect cell viability or the experimental outcome. Always include a vehicle control (the solvent without this compound) in your experiments.

Q5: How can I measure the cellular response to this compound?

A5: The cellular response to this compound can be assessed through various methods, depending on the expected outcome. Since this compound activates the MAPK/MEK/ERK pathway, a common method is to measure the phosphorylation of ERK and MEK using Western blotting with phospho-specific antibodies. Other methods include measuring intracellular calcium mobilization, which is a downstream effect of PAFR activation, or using commercially available ELISA kits to quantify downstream signaling molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cell response to this compound Degraded this compound: this compound solutions are unstable.Prepare fresh this compound solutions for every experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to a lack of response or receptor desensitization.Perform a dose-response experiment with a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for your cell type and assay.
Low PAF Receptor (PAFR) Expression: The cell line used may not express sufficient levels of the PAF receptor.Verify PAFR expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of PAFR or a commercially available ready-to-assay cell line overexpressing PAFR.
Incorrect Assay Endpoint: The chosen method for measuring the cellular response may not be sensitive enough or appropriate for the signaling pathway activated by this compound.Confirm that your assay measures a downstream event of PAFR activation, such as ERK phosphorylation or calcium mobilization.
High background or inconsistent results Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells at the concentration used.Ensure the final solvent concentration is low and non-toxic to the cells. Always include a vehicle control in your experimental design.
Pipetting Errors: Inaccurate pipetting can lead to variability in the final this compound concentration.Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare a serial dilution series from a concentrated stock solution.
Cell Viability Issues: The observed effect may be due to cytotoxicity rather than a specific cellular response.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the this compound concentrations used are not causing significant cell death.
Difficulty dissolving this compound Improper Solubilization Technique: this compound may not be fully dissolved.If using an organic solvent for the initial stock, ensure complete dissolution before making aqueous dilutions. Gentle warming or vortexing may aid dissolution, but follow the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of this compound by measuring the phosphorylation of ERK (p-ERK) via Western blotting.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): To reduce basal levels of ERK phosphorylation, you may starve the cells in serum-free or low-serum medium for 4-24 hours prior to stimulation.

  • This compound Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent. Perform serial dilutions in serum-free medium to create a range of concentrations to test (e.g., 10⁻¹² M to 10⁻⁶ M). Include a vehicle control.

  • Cell Stimulation: Remove the starvation medium and add the different concentrations of this compound to the cells. Incubate for a predetermined time (e.g., 5, 15, 30 minutes). This time point may also need optimization.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total-ERK. Plot the ratio of p-ERK to total-ERK against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal response).

Data Presentation

Table 1: Example Dose-Response Data for this compound Induced ERK Phosphorylation

This compound Concentration (M)Log [this compound]p-ERK/Total-ERK Ratio (Normalized)
0 (Vehicle)-1.00
1.00E-12-121.15
1.00E-11-111.89
1.00E-10-103.52
1.00E-09-95.78
1.00E-08-86.21
1.00E-07-76.15
1.00E-06-65.95

Note: The above data is illustrative. Actual results will vary depending on the experimental conditions.

Visualizations

C16_PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_Cascade MAPK/MEK/ERK Cascade G_Protein->MAPK_Cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK_Cascade->Cellular_Response Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow A 1. Seed Cells B 2. Starve Cells (Optional) A->B C 3. Prepare this compound Dilutions B->C D 4. Stimulate Cells C->D E 5. Lyse Cells D->E F 6. Quantify Protein E->F G 7. Western Blot for p-ERK/Total-ERK F->G H 8. Analyze Data & Determine EC50 G->H

Caption: Experimental Workflow for this compound Optimization.

Troubleshooting_Logic Start Start: No/Low Cell Response Check_PAF Is this compound solution fresh? Start->Check_PAF Prepare_Fresh Action: Prepare fresh solution Check_PAF->Prepare_Fresh No Check_Conc Performed dose-response? Check_PAF->Check_Conc Yes Prepare_Fresh->Check_Conc Perform_Dose_Response Action: Run dose-response curve Check_Conc->Perform_Dose_Response No Check_PAFR Is PAFR expression confirmed? Check_Conc->Check_PAFR Yes Success Problem Resolved Perform_Dose_Response->Success Verify_PAFR Action: Verify PAFR expression Check_PAFR->Verify_PAFR No Check_Assay Is the assay endpoint appropriate? Check_PAFR->Check_Assay Yes Verify_PAFR->Success Optimize_Assay Action: Optimize assay or choose new endpoint Check_Assay->Optimize_Assay No Check_Assay->Success Yes Optimize_Assay->Success

Caption: Troubleshooting Flowchart for Low this compound Response.

References

Troubleshooting C16-PAF insolubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C16-PAF

Welcome to the technical support center for this compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the experimental use of this compound, with a primary focus on overcoming its insolubility.

C16-Platelet-Activating Factor (this compound) is a potent, naturally occurring phospholipid that acts as a ligand for the PAF receptor (PAFR), a G-protein coupled receptor.[1][2] It is a crucial mediator in numerous biological processes, including inflammation, platelet aggregation, and signal transduction.[3][4] However, its lipid nature presents significant solubility challenges in aqueous solutions, which can impact experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a this compound stock solution?

A: this compound is sparingly soluble in aqueous solutions alone but has good solubility in several organic solvents. For preparing a high-concentration stock solution, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are recommended.[5] After initial solubilization in an organic solvent, the stock can be diluted into aqueous buffers or cell culture media.

Q2: My this compound precipitates when I dilute my stock solution into my aqueous experimental buffer. How can I prevent this?

A: Precipitation upon dilution into aqueous media is a common issue. To mitigate this:

  • Dilute Slowly: Add the stock solution to the aqueous buffer drop-by-drop while vortexing or stirring to ensure rapid and even dispersion.

  • Use a Carrier Protein: Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its stability and solubility in aqueous solutions. A 1:1 molar ratio of this compound to BSA is a good starting point.

  • Keep Organic Solvent Concentration Low: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experiment is non-toxic to your cells, typically ≤0.1%.

Q3: How can I confirm if my this compound is fully dissolved or if it has aggregated?

A: A properly dissolved this compound solution should be clear and free of any visible particulates. The presence of a cloudy or hazy appearance, or visible precipitates, indicates insolubility or aggregation. While visual inspection is the first step, techniques like dynamic light scattering (DLS) can be used for more rigorous characterization of potential aggregates, although this is not typically necessary for routine cell-based assays.

Q4: I am observing no biological effect in my experiment. Could this be related to solubility issues?

A: Yes, a lack of biological activity is a strong indicator of a solubility problem. If this compound has precipitated or formed inactive micelles, its effective concentration is drastically reduced, and it cannot efficiently bind to its receptor. Re-evaluate your solubilization protocol, consider preparing a fresh stock solution, and ensure proper storage at -20°C to prevent degradation.

Data Presentation: Solubility & Concentration

For reproducible results, precise preparation of this compound solutions is critical. The following tables provide a summary of solubility data and recommendations for preparing solutions.

Table 1: this compound Solubility in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water30 mg/mL~57 mM
Ethanol10 mg/mL~19 mM
DMSO10 mg/mL~19 mM
DMF10 mg/mL~19 mM
PBS (pH 7.2)25 mg/mL~48 mM

Data sourced from supplier technical datasheets. Note: While this compound can dissolve in water and PBS at high concentrations, these solutions may not be stable and can form micelles or aggregates, especially upon further dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

Objective: To prepare a concentrated, stable stock solution of this compound.

Materials:

  • This compound (lyophilized powder, MW: 523.7 g/mol )

  • Anhydrous Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or glass vial

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile container. For example, to make 1 mL of a 10 mM stock, you would need 5.24 mg.

  • Add the appropriate volume of anhydrous ethanol. For 1 mL of stock, add 1 mL of ethanol.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Solutions are unstable and should be prepared fresh for optimal results.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium with BSA

Objective: To prepare a dilute, stable working solution of this compound for cell-based assays.

Materials:

  • 10 mM this compound stock solution in ethanol (from Protocol 1)

  • Fatty Acid-Free BSA

  • Serum-free cell culture medium or desired aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a 0.1% (1 mg/mL) BSA solution in your serum-free medium. This is approximately a 15 µM BSA solution.

  • Warm the BSA-containing medium to 37°C.

  • Perform a serial dilution of your 10 mM this compound stock. First, dilute it 1:100 in ethanol to get a 100 µM intermediate stock.

  • Slowly add 10 µL of the 100 µM intermediate stock to 990 µL of the pre-warmed 0.1% BSA-containing medium while vortexing. This results in a final this compound concentration of 1 µM.

  • Incubate the final working solution at 37°C for 15 minutes to allow for this compound to complex with BSA before adding it to your cells.

Visual Troubleshooting and Pathway Guides

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a logical workflow to diagnose and solve common solubility issues encountered during experiments.

start Experiment Start: Prepare this compound Solution dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve dilute Dilute into Aqueous Buffer (e.g., Cell Media) dissolve->dilute observe Observe Solution: Is it clear? dilute->observe success Proceed with Experiment observe->success Yes precipitate Issue: Precipitate or Cloudiness Observed observe->precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot step1 1. Add Carrier Protein (e.g., 0.1% BSA) to buffer troubleshoot->step1 step2 2. Warm buffer to 37°C before dilution step1->step2 step3 3. Dilute stock slowly with vigorous mixing step2->step3 recheck Re-prepare Solution: Is it clear now? step3->recheck recheck->success Yes fail Issue Persists: Consider stock degradation. Prepare fresh stock. recheck->fail No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

This compound Signaling Pathway Overview

This compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. This interaction triggers multiple downstream signaling cascades. Key pathways include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). PAFR activation is also linked to the MAPK/ERK and PI3K/Akt pathways, which are critical for inflammatory responses and cell survival.

cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR G_Protein Gq/Gi Proteins PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Other_Pathways PI3K/Akt Pathway MAPK/ERK Pathway G_Protein->Other_Pathways PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Aggregation, etc.) Ca2->Response PKC->Response Other_Pathways->Response

Caption: Simplified signaling cascade following this compound binding to its receptor.

References

Navigating the Challenges of C16-PAF Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the potent lipid mediator C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), maintaining the integrity of prepared solutions is paramount for reproducible and accurate experimental outcomes. A primary challenge in this regard is the molecule's susceptibility to degradation, particularly when subjected to multiple freeze-thaw cycles. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues related to the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why are multiple freeze-thaw cycles detrimental to this compound solutions?

Q2: What are the signs that my this compound solution may have degraded?

A2: Degradation of this compound is not typically accompanied by a visible change in the solution. The most common indicator of degradation is a decrease or complete loss of its expected biological activity in your experimental system. For example, you might observe a reduced effect on platelet aggregation or a diminished response in cellular signaling pathways. To confirm degradation, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be required to quantify the amount of intact this compound.

Q3: What is the recommended method for storing this compound solutions?

A3: To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your this compound stock solution. Once a stock solution is prepared, it should be immediately divided into smaller volumes in appropriate vials and stored at low temperatures. This practice ensures that you only thaw the amount of this compound needed for a single experiment, preserving the integrity of the remaining stock.

Q4: At what temperature and for how long can I store my this compound stock solutions?

A4: For optimal stability, aliquoted stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is also advisable to store solutions under an inert gas, such as nitrogen, to minimize oxidation. The solid, powdered form of this compound is more stable and can be stored at -20°C for at least four years.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or reduced biological activity of this compound in experiments. Degradation of this compound due to multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution of this compound and create single-use aliquots. Store the aliquots at -80°C. Use a new aliquot for each experiment.
Improper storage of the this compound solution (e.g., stored at 4°C or for an extended period at -20°C).Always store this compound solutions at -80°C for long-term storage. Refer to the storage recommendations for specific timeframes.
Incorrect solvent used for reconstitution, leading to poor solubility or degradation.Ensure you are using a solvent in which this compound is readily soluble and that is compatible with your experimental system. Refer to the supplier's datasheet for recommended solvents.
Uncertainty about the quality of a previously prepared this compound solution. The solution may have been subjected to unknown temperature fluctuations or an undetermined number of freeze-thaw cycles.It is best to discard the questionable solution and prepare a fresh stock. If the solution is critical and cannot be easily replaced, consider performing a quality control experiment with a known positive control to assess its activity before proceeding with critical experiments.

Quantitative Data Summary

While specific data on the degradation of this compound with repeated freeze-thaw cycles is limited, the following table summarizes the recommended storage conditions and solubility information from various suppliers to help ensure the stability of your solutions.

ParameterRecommendation/DataSource
Solid Form Storage -20°C
Solid Form Stability ≥ 4 years
Solution Storage (Short-term) -20°C for up to 1 month (under nitrogen)
Solution Storage (Long-term) -80°C for up to 6 months (under nitrogen)
Freeze-Thaw Cycles Repeated cycles should be avoided.
Solubility in Water Up to 100 mM
Solubility in DMSO 10 mg/mL
Solubility in Ethanol 10 mg/mL
Solubility in PBS (pH 7.2) 25 mg/mL

Experimental Protocols

Protocol for Preparation and Aliquoting of a this compound Stock Solution

This protocol provides a detailed methodology for preparing a this compound stock solution and creating single-use aliquots to minimize degradation.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous solvent (e.g., DMSO, Ethanol, or sterile PBS)

  • Sterile, low-protein binding microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Pre-cool Materials: Place the required number of microcentrifuge tubes or cryovials on ice or in a freezer at -20°C.

  • Equilibrate this compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution:

    • Carefully open the vial of this compound.

    • Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Recap the vial and vortex gently until the powder is completely dissolved.

  • Aliquoting:

    • Immediately after reconstitution, dispense small, single-use volumes of the stock solution into the pre-cooled microcentrifuge tubes or cryovials. The volume of each aliquot should be sufficient for a single experiment.

    • (Optional) If available, gently flush the headspace of each vial with an inert gas before capping to displace oxygen and minimize oxidation.

  • Storage:

    • Immediately place the aliquots in a freezer.

    • For long-term storage (up to 6 months), store at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

  • Usage:

    • When needed for an experiment, remove a single aliquot from the freezer and thaw it quickly.

    • Once thawed, use the solution immediately.

    • Crucially, do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized this compound reconstitute Reconstitute in Anhydrous Solvent start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage_long Long-Term Storage -80°C (≤ 6 months) aliquot->storage_long Recommended storage_short Short-Term Storage -20°C (≤ 1 month) aliquot->storage_short thaw Thaw Single Aliquot storage_long->thaw storage_short->thaw use Use Immediately in Experiment thaw->use discard Discard Unused Portion use->discard Do Not Refreeze

Caption: Recommended workflow for this compound solution handling.

G cluster_pathway Potential Degradation Pathway c16_paf This compound (Biologically Active) freeze_thaw Repeated Freeze-Thaw Cycles c16_paf->freeze_thaw hydrolysis Hydrolysis of Acetyl Group (at sn-2 position) freeze_thaw->hydrolysis Promotes lyso_paf Lyso-PAF (Biologically Inactive) hydrolysis->lyso_paf

Caption: Postulated degradation of this compound via hydrolysis.

References

Technical Support Center: C16-PAF (Platelet-Activating Factor)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling hygroscopic C16-Platelet-Activating Factor (PAF) powder to ensure experimental accuracy and consistency.

Frequently Asked Questions (FAQs)

Q1: What is C16-PAF and what are its primary applications in research?

A1: this compound is a potent, naturally occurring phospholipid mediator.[1] It functions as a ligand for the Platelet-Activating Factor G-protein-coupled receptor (PAFR).[2][3] In research, it is widely used to study a variety of biological processes, including inflammation, immune response, apoptosis, and platelet aggregation.[1][4] It is also a known activator of the MAPK and MEK/ERK signaling pathways and can induce increased vascular permeability.

Q2: What does it mean for this compound powder to be "hygroscopic"?

A2: Hygroscopy is the phenomenon of attracting and holding water molecules from the surrounding environment at room temperature. A hygroscopic powder like this compound will readily absorb moisture from the air. This can lead to physical changes in the powder, such as clumping, and can also affect its chemical stability and measured weight.

Q3: How does the hygroscopic nature of this compound powder impact experimental accuracy?

A3: The primary impact on accuracy comes from errors in mass measurement. When the powder absorbs moisture, its measured weight will be higher than the actual amount of this compound present. This leads to the preparation of stock solutions with a lower-than-intended concentration, causing systematic errors in all subsequent experiments. This can result in diminished biological effects, poor reproducibility, and incorrect dose-response curves. Moisture can also potentially lead to hydrolysis and degradation of the compound, reducing its potency over time.

Q4: What are the visual signs that my this compound powder has absorbed moisture?

A4: The most common sign is a change in the physical appearance of the powder. A dry, high-quality lyophilized powder should be fine and free-flowing. If it has absorbed significant moisture, it may appear clumpy, cakey, or even partially dissolved and sticky.

Q5: What are the correct storage and handling procedures for this compound powder?

A5: Proper storage is critical for maintaining the integrity of this compound. The powder should be stored at -20°C in a tightly sealed container. It is advisable to use a desiccator to provide an environment with low humidity. When handling the powder, especially for weighing, it is best practice to work quickly or use a controlled-humidity environment, such as a glove box.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Possible Cause: The most likely cause is an inaccurate stock solution concentration due to moisture absorption during weighing. If the powder absorbed water, the actual concentration of this compound in your solution is lower than calculated.

  • Solution:

    • Review Weighing Protocol: Always allow the this compound container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Minimize Air Exposure: Weigh the powder as quickly as possible. For highest accuracy, use a glove box with controlled low humidity.

    • Use Fresh Aliquots: If possible, purchase pre-packaged small aliquots to avoid repeatedly opening the main container.

    • Prepare Fresh Solutions: this compound solutions can be unstable and should be prepared fresh for each experiment.

Issue 2: this compound powder is clumpy and difficult to dissolve.

  • Possible Cause: The powder has absorbed a significant amount of moisture from the atmosphere, causing the fine particles to aggregate. This can make it difficult to get an accurate weight and achieve full dissolution.

  • Solution:

    • Gentle De-aggregation: If clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment.

    • Solubilization Aids: After weighing, ensure you are using an appropriate solvent and follow the recommended solubility guidelines. Sonication can aid in dissolving the compound.

    • Consider Discarding: If the powder is severely clumped or appears sticky, its integrity may be compromised. For critical experiments, it is safest to discard the vial and use a new, properly stored one.

Issue 3: Experimental results degrade over a series of experiments using the same stock solution.

  • Possible Cause: this compound in solution is known to be unstable. Storing it in solution, even at low temperatures, can lead to degradation over hours or days, reducing its effective concentration and biological activity.

  • Solution:

    • Always Prepare Fresh: Prepare only the amount of this compound solution needed for the day's experiments immediately before use.

    • Avoid Freeze-Thaw Cycles: Do not repeatedly freeze and thaw stock solutions. If you must store a solution for a very short period, aliquot it into single-use volumes to avoid cycling. However, fresh preparation is strongly recommended.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Weight 523.68 g/mol
Molecular Formula C₂₆H₅₄NO₇P
Purity ≥98%
Appearance Lyophilized powder
Storage Temperature -20°C

| CAS Number | 74389-68-7 | |

Table 2: Solubility of this compound

Solvent Solubility Reference(s)
Water 30 mg/mL
PBS (pH 7.2) 25 mg/mL
Ethanol 10 mg/mL
DMSO 10 mg/mL

| DMF | 10 mg/mL | |

Experimental Protocols

Protocol 1: Recommended Weighing and Stock Solution Preparation

This protocol is designed to minimize moisture absorption and ensure accurate concentration.

  • Equilibration: Transfer the sealed vial of this compound powder from the -20°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This prevents moisture from condensing on the cold powder.

  • Environment Setup: If available, perform the weighing inside a nitrogen-purged glove box or a balance enclosure with a desiccant. If not, work quickly in an area with low humidity.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Using a clean spatula, quickly transfer the desired amount of this compound powder to the tube and record the mass precisely.

  • Solvent Addition: Immediately add the appropriate volume of the chosen solvent (e.g., DMSO, Water) to the tube to achieve the target stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Usage: Use the solution immediately for downstream dilutions and experiments. Do not store the stock solution for later use.

Visualizations

Hygroscopic_Workflow Workflow for Handling Hygroscopic this compound cluster_storage 1. Storage & Equilibration cluster_weighing 2. Weighing cluster_prep 3. Solution Preparation cluster_warning Key Pitfall to Avoid storage Store at -20°C in tightly sealed vial desiccator Equilibrate vial to RT in desiccator storage->desiccator Before use weigh Weigh quickly in low-humidity environment desiccator->weigh dissolve Add solvent immediately and vortex to dissolve weigh->dissolve warning Moisture Absorption (Leads to Inaccurate Conc.) weigh->warning use Use solution fresh for experiments dissolve->use

Caption: Recommended workflow for handling hygroscopic this compound powder.

PAF_Signaling Simplified this compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) C16_PAF->PAFR Binds G_Protein G-Protein Activation PAFR->G_Protein Activates Downstream Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream MAPK_Pathway MAPK/ERK Pathway Activation Downstream->MAPK_Pathway Response Cellular Responses (Inflammation, Proliferation, Increased Vascular Permeability) MAPK_Pathway->Response

Caption: this compound activates the PAFR, leading to downstream signaling.

Troubleshooting_Logic Troubleshooting: Inconsistent Experimental Results start Inconsistent or Low Activity Observed q1 Was the this compound solution prepared fresh? start->q1 ans1_no Prepare fresh solution for each experiment. Do not store in solution. q1->ans1_no No q2 Was the powder weighed correctly (minimized moisture exposure)? q1->q2 Yes ans1_no->start Retry ans2_no Review and implement proper hygroscopic weighing protocol. q2->ans2_no No q3 Is the powder clumpy or sticky? q2->q3 Yes ans2_no->start Retry ans3_yes Compound integrity may be compromised. Use a new, properly stored vial. q3->ans3_yes Yes end_node If issues persist, consider other experimental variables (cell health, reagents). q3->end_node No

Caption: Logical flow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Stabilizing C16-PAF for Prolonged In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of C16-Platelet Activating Factor (C16-PAF) for extended in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on methodologies for prolonging the in vivo activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is stabilizing this compound necessary for in vivo studies?

A1: this compound is a potent lipid mediator with a very short biological half-life. In vivo, it is rapidly degraded by enzymes like PAF acetylhydrolase (PAF-AH), which limits its duration of action and makes it challenging to study its long-term effects. Stabilization is crucial to protect this compound from rapid enzymatic degradation, thereby prolonging its circulation time and ensuring sustained exposure to target tissues in prolonged in vivo experiments.

Q2: What are the common challenges encountered when working with this compound in vivo?

A2: Researchers often face several challenges with this compound in vivo, including:

  • Rapid Degradation: As mentioned, the primary challenge is its rapid inactivation by enzymes.

  • Poor Solubility: While this compound is soluble in organic solvents, its stability in aqueous solutions for in vivo administration can be problematic, often requiring fresh preparation for each experiment.[1]

  • Off-Target Effects: Due to its potent and widespread biological activities, systemic administration of non-stabilized this compound can lead to unintended effects.

  • Formulation Instability: Simple aqueous solutions of this compound are prone to hydrolysis and aggregation, affecting the reproducibility of experimental results.

Q3: What are the primary methods for stabilizing this compound for in vivo use?

A3: The most common strategies to enhance the in vivo stability of this compound involve its incorporation into delivery systems that protect it from enzymatic degradation. These include:

  • Liposomal Formulations: Encapsulating this compound within liposomes can shield it from plasma enzymes and control its release.

  • Nanoparticle-Based Systems: Similar to liposomes, polymeric or solid lipid nanoparticles can encapsulate this compound, prolonging its circulation time.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can improve the solubility and stability of this compound.

Troubleshooting Guides

Liposomal Formulation of this compound

Problem: Low encapsulation efficiency of this compound in liposomes.

  • Possible Cause 1: Inappropriate lipid composition. The choice of lipids is critical for encapsulating a lipid-based molecule like this compound.

    • Solution: Use lipids with a phase transition temperature (Tm) that is suitable for the encapsulation process. Incorporating cholesterol can increase bilayer rigidity and improve retention of the lipophilic this compound. A common starting point is a mixture of a neutral phospholipid like DSPC and cholesterol.

  • Possible Cause 2: Incorrect pH of the hydration buffer.

    • Solution: While this compound itself is zwitterionic, the overall charge of the liposome (B1194612) can influence encapsulation. Experiment with different pH values for the hydration buffer to optimize the interaction between this compound and the lipid bilayer.

  • Possible Cause 3: Suboptimal preparation method.

    • Solution: The thin-film hydration method is commonly used. Ensure the lipid film is thin and evenly distributed before hydration. Sonication or extrusion can be used to create smaller, more uniform vesicles, which may improve encapsulation. For lipophilic molecules, including this compound in the initial organic solvent with the lipids is recommended.

Problem: Aggregation of this compound liposomes.

  • Possible Cause 1: Inappropriate surface charge. Liposomes with a neutral or slightly negative surface charge can be prone to aggregation.

    • Solution: Incorporate a small percentage of a charged lipid (e.g., a negatively charged phospholipid) into your formulation to induce electrostatic repulsion between vesicles. The zeta potential of the liposomes should be measured to assess their stability; a zeta potential of ±30 mV is generally considered stable.

  • Possible Cause 2: High concentration of liposomes.

    • Solution: Work with liposome suspensions at an appropriate concentration. If high concentrations are necessary, consider including a cryoprotectant like sucrose (B13894) or trehalose, especially if freeze-drying for long-term storage.

Cyclodextrin Complexation of this compound

Problem: Poor complexation efficiency of this compound with cyclodextrins.

  • Possible Cause 1: Incorrect type of cyclodextrin. The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex.

    • Solution: For a molecule with a C16 alkyl chain, β-cyclodextrin or its derivatives (like hydroxypropyl-β-cyclodextrin) are often a good starting point due to their cavity size. Alpha-cyclodextrins may be too small, and gamma-cyclodextrins too large for optimal interaction with the C16 chain.

  • Possible Cause 2: Suboptimal complexation conditions.

    • Solution: The kneading method or co-precipitation are common techniques. Ensure thorough mixing and appropriate solvent ratios. The stoichiometry of the complex (e.g., 1:1 or 1:2 this compound:cyclodextrin) should be determined experimentally.

Problem: Precipitation of the this compound:cyclodextrin complex.

  • Possible Cause 1: Reaching the solubility limit of the complex.

    • Solution: While cyclodextrins increase the aqueous solubility of guest molecules, the resulting complex still has a solubility limit. Determine the phase solubility diagram to understand the concentration limits of your formulation. Using more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin can significantly increase the overall solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common starting molar ratio is 2:1 for DSPC:cholesterol, with this compound at a 1:100 molar ratio to total lipid.

  • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of DSPC to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) pre-warmed to a temperature above the Tm of the lipids.

  • Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for size and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined by separating the free this compound from the liposomes (e.g., by size exclusion chromatography) and quantifying the this compound in each fraction.

Protocol 2: this compound-Cyclodextrin Inclusion Complex Formation by Kneading Method

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

Methodology:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • In a mortar, accurately weigh the required amounts of this compound and HP-β-CD.

  • Add a small amount of a 1:1 (v/v) ethanol/water mixture to the powder and knead the mixture thoroughly with a pestle for 30-45 minutes to form a paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Comparison of this compound Stabilization Strategies

Formulation StrategyPrinciple of StabilizationPotential AdvantagesPotential Challenges
Liposomal Encapsulation Sequesters this compound within a lipid bilayer, protecting it from enzymatic degradation.Biocompatible, can be surface-modified for targeted delivery, controlled release possible.Potential for low encapsulation efficiency, aggregation, and instability during storage.
Nanoparticle Formulation Entraps this compound within a polymeric or solid lipid matrix.High drug loading capacity, potential for sustained release over long periods.Biocompatibility of materials needs careful consideration, potential for burst release.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic C16 chain is shielded within the cyclodextrin cavity.Increases aqueous solubility and stability, simple preparation methods.Stoichiometry needs to be optimized, potential for rapid dissociation in vivo.

Note: Specific quantitative data on the in vivo half-life extension of this compound with these methods is limited in publicly available literature. Researchers are encouraged to perform pharmacokinetic studies to determine the half-life of their specific formulations.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of this compound to its G-protein coupled receptor (GPCR).

C16_PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR Binding G_protein Gq Protein PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream Phosphorylation Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Downstream->Response

This compound G-protein coupled receptor signaling pathway.
Experimental Workflow for Stabilized this compound In Vivo Study

The following diagram outlines a general workflow for preparing and evaluating a stabilized this compound formulation for in vivo studies.

Experimental_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_data Data Analysis Formulation Choose Stabilization Method (Liposome, Nanoparticle, or Cyclodextrin) Preparation Prepare Stabilized This compound Formulation Formulation->Preparation Characterization Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Administration Administer Formulation to Animal Model Characterization->Administration Sampling Collect Blood Samples at Timed Intervals Administration->Sampling Efficacy Evaluate In Vivo Efficacy (e.g., anti-inflammatory effect) Administration->Efficacy Analysis Analyze this compound Concentration in Plasma (e.g., by LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Half-life, AUC, etc.) Analysis->PK_Analysis PK_Analysis->Efficacy

Workflow for in vivo studies of stabilized this compound.
Logical Relationship of Troubleshooting Low Encapsulation Efficiency

This diagram illustrates the logical steps to troubleshoot low encapsulation efficiency of this compound in liposomes.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Encapsulation Efficiency Check_Lipids Review Lipid Composition (e.g., DSPC:Cholesterol ratio) Start->Check_Lipids Check_Method Evaluate Preparation Method (e.g., Thin-film quality, hydration temp.) Start->Check_Method Check_pH Assess pH of Hydration Buffer Start->Check_pH Optimize_Lipids Optimize Lipid Ratio Check_Lipids->Optimize_Lipids Optimize_Method Refine Preparation Technique Check_Method->Optimize_Method Optimize_pH Test Different pH Buffers Check_pH->Optimize_pH End Improved Encapsulation Efficiency Optimize_Lipids->End Optimize_Method->End Optimize_pH->End

Troubleshooting low this compound encapsulation in liposomes.

References

How to accurately determine C16-PAF working concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the working concentration of C16-Platelet-Activating Factor (C16-PAF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a naturally occurring, potent phospholipid mediator that belongs to the platelet-activating factor (PAF) family.[1] It functions as a ligand for the G-protein-coupled receptor, PAFR.[2][3] Upon binding to PAFR, this compound triggers various intracellular signaling pathways, most notably the MAPK/ERK pathway, leading to a wide range of biological responses.[2][3] These responses include platelet aggregation, inflammation, increased vascular permeability, and neutrophil migration. It can also exhibit anti-apoptotic effects by inhibiting caspase-dependent cell death.

Q2: What is a typical working concentration for this compound?

A2: The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment for your specific model. However, published literature provides a starting point for concentration ranges.

Application/Cell TypeConcentration RangeIncubation TimeObserved EffectSource
Mouse Cerebellar Granule Neurons0.5 - 1.5 µM24 hoursNeuronal loss in PAFR-deficient cells
Human/Mouse Hematopoietic Stem Cells500 nMNot SpecifiedInduced cell cycling
Human TGF-β1 treated cells10 nM24 hoursModulated IL-25 and IL-33 levels
Mycobacterium smegmatis & bovis1 - 25 µg/mL6, 12, 24 hoursGrowth inhibition
In vivo (Rat, renal artery)0.5 - 10 ng/kgBolus injectionIncreased renal blood flow
In vivo (Mouse, oral)5 mg/kgEvery 3 daysInhibited airway hyperreactivity

Q3: How should I prepare and store this compound solutions?

A3:

  • Stock Solution: this compound is soluble in water up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.

  • Working Solution: It is highly recommended to prepare fresh working solutions for each experiment from the stock solution. Some sources note that solutions can be unstable. If you encounter precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of cellular response:

  • PAFR Expression: The primary reason for non-responsiveness is the absence or very low expression of the PAF receptor (PAFR) in your specific cell line. Verify PAFR expression using techniques like qPCR, Western blot, or immunofluorescence.

  • Compound Inactivity: Ensure the this compound has been stored correctly and has not degraded.

  • Concentration Too Low: The concentration used may be below the threshold required to elicit a response in your system. A dose-response experiment starting from nanomolar to low micromolar ranges is recommended.

  • Incorrect Incubation Time: The biological response may be time-dependent. Consider performing a time-course experiment.

Q5: I am observing high levels of unexpected cell death in my experiment. What should I do?

A5: High levels of cell death can indicate that the concentration of this compound is too high, leading to cytotoxicity.

  • Perform a Cytotoxicity Assay: Use an assay like CCK-8, MTT, or a trypan blue exclusion assay to determine the cytotoxic concentration range for your cells.

  • Lower the Concentration: Reduce the working concentration to a sub-toxic level that still elicits the desired biological effect.

  • Check for Off-Target Effects: At very high concentrations, compounds can have off-target effects. Correlate your functional data with a direct measure of target engagement, such as ERK phosphorylation, to ensure the observed effect is pathway-specific.

Experimental Guides for Determining Working Concentration

The most accurate method to determine the optimal this compound concentration is to perform a dose-response curve, measuring a relevant biological outcome.

G cluster_workflow Workflow for Determining Working Concentration lit_review 1. Literature Review (Find starting concentrations) dose_response 2. Broad Dose-Response Assay (e.g., 1 nM to 10 µM) lit_review->dose_response viability 3. Assess Cell Viability (e.g., CCK-8 Assay) dose_response->viability target_engagement 4. Confirm Target Engagement (e.g., p-ERK Western Blot) dose_response->target_engagement narrow_dose 5. Narrow Dose-Response (Around effective concentration) target_engagement->narrow_dose functional_assay 6. Definitive Functional Assay (e.g., Migration, Cytokine Release) narrow_dose->functional_assay

Caption: Workflow for determining this compound concentration.

Experimental Protocol 1: Cell Viability Assay (CCK-8)

This protocol helps determine the concentration range of this compound that is non-toxic to your cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in serum-free or low-serum medium. A suggested range is 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours until the control wells turn a sufficient orange color.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot viability against this compound concentration to identify the cytotoxic threshold.

Experimental Protocol 2: Western Blot for p-ERK Activation

This protocol directly measures the activation of the MAPK/ERK pathway, a primary downstream target of this compound, to confirm target engagement.

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment.

  • Treatment: Treat the starved cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a short duration (e.g., 5, 15, or 30 minutes), as phosphorylation events are often rapid. Include an untreated control.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent increase in the ratio of p-ERK to total ERK will confirm target engagement and help identify the effective concentration range.

This compound Signaling Pathway

This compound initiates a signaling cascade by binding to its receptor, PAFR, leading to the activation of key downstream effectors.

G cluster_pathway This compound / PAFR Signaling PAF This compound PAFR PAFR (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Response Cellular Responses (Inflammation, Migration, etc.) ERK->Response Leads to

Caption: Simplified this compound signaling via the MAPK/ERK pathway.

Troubleshooting Guide

Use this guide to diagnose common issues encountered during your experiments.

G cluster_troubleshooting Troubleshooting Flowchart start Start: No or inconsistent cellular response check_pafr Is PAFR expressed in your cell line? start->check_pafr check_compound Is the this compound stock solution fresh and stored correctly? check_pafr->check_compound Yes action_pafr Action: Verify PAFR mRNA/ protein expression (qPCR/WB). Consider a different cell model. check_pafr->action_pafr No check_dose Did you perform a wide dose-response (e.g., nM to µM)? check_compound->check_dose Yes action_compound Action: Prepare a fresh stock solution. Verify supplier CoA. check_compound->action_compound No check_time Did you perform a time-course experiment? check_dose->check_time Yes action_dose Action: Run a broad dose-response curve to find the active range. check_dose->action_dose No action_time Action: Test multiple time points (e.g., 15min, 1h, 6h, 24h) to find peak response. check_time->action_time No success Problem Solved check_time->success Yes

References

Technical Support Center: C16-PAF Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with C16-Platelet-Activating Factor (C16-PAF).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why am I observing no response or a very weak response to this compound in my assay?

A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • This compound Degradation: this compound in solution is unstable and should be prepared fresh for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.

  • Improper Storage: this compound powder should be stored at -20°C for long-term stability.[1][2]

  • Incorrect Solvent: Ensure the solvent used is compatible with your experimental system. While this compound is soluble in water, ethanol, DMSO, and other solvents, the choice of solvent can impact cellular responses.[2]

  • Low Receptor Expression: The target cells may have low or no expression of the Platelet-Activating Factor Receptor (PAFR). This can be influenced by cell type and passage number. High-passage number cells may exhibit altered protein expression.

  • Receptor Desensitization: Prolonged or repeated exposure of cells to PAF can lead to receptor desensitization, rendering them unresponsive to subsequent stimulation.

  • Presence of Inhibitors: Components in your assay medium, such as serum, may contain PAF acetylhydrolase (PAF-AH), an enzyme that degrades and inactivates PAF.

Q2: My results with this compound are highly variable between replicates and experiments. What are the common causes and solutions?

A2: High variability is a frequent challenge. Here are some potential causes and how to address them:

  • Inconsistent this compound Concentration: Prepare fresh working solutions from a carefully prepared stock solution for each experiment to ensure consistent concentrations.

  • Batch-to-Batch Variability: While reputable suppliers strive for consistency, inherent batch-to-batch differences in purity or activity can occur. If you suspect this, it is advisable to test a new batch in parallel with the old one.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High-passage cells can exhibit altered morphology, growth rates, and receptor expression.

  • Donor Variability (for primary cells): When using primary cells, such as platelets from donors, expect inherent biological variability. It is crucial to include proper controls and a sufficient number of donors to account for this.

  • Assay Conditions: Ensure consistent incubation times, temperatures, and cell densities across all experiments. For example, platelet aggregation assays should be performed at 37°C with constant stirring.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent and cell handling.

Q3: I am seeing a difference in potency between this compound and C18-PAF in my experiments. Is this expected?

A3: Yes, this is expected. The length of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone influences the biological activity of PAF. This compound is generally a more potent mediator of platelet aggregation than C18-PAF. However, in neutrophil migration assays, C18-PAF has been reported to be more active than this compound. The relative potency can vary depending on the cell type and the specific assay being performed.

Data Presentation

The following tables summarize quantitative data regarding this compound to aid in experimental design and data interpretation.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water52.37100
Ethanol>10>19.1
DMSO1019.1
DMF1019.1
PBS (pH 7.2)2547.7

Data compiled from multiple sources.

Table 2: Comparison of Biological Activity of PAF Analogs

AssayThis compoundC18-PAFReference
Platelet AggregationMore potentLess potent
Neutrophil Chemokinesis/MigrationLess potentMore potent

Table 3: Reported EC50 Values for this compound

AssayCell TypeEC50Reference
Platelet AggregationHuman Platelets~100 nM (threshold)

Note: EC50 values can vary significantly based on experimental conditions, cell type, and donor variability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Bring the vial of this compound powder to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 523.68 g/mol ).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate assay buffer or cell culture medium.

    • It is recommended to prepare the working solution fresh and use it immediately.

Protocol 2: In Vitro Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a small volume of PRP into an aggregometer cuvette with a stir bar.

    • Establish a baseline reading.

    • Add the this compound working solution to the cuvette to achieve the desired final concentration.

    • Record the change in light transmittance over time as the platelets aggregate.

    • The aggregation is typically monitored for 5-10 minutes.

Protocol 3: Calcium Mobilization Assay
  • Cell Preparation:

    • Plate the cells of interest in a multi-well plate and culture until they reach the desired confluency.

    • On the day of the assay, wash the cells with a suitable buffer (e.g., HBSS).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Calcium Flux Measurement:

    • After dye loading, wash the cells to remove any extracellular dye.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the this compound working solution to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Mandatory Visualizations

This compound Signaling Pathways

This compound exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding initiates several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for many cellular responses like inflammation, proliferation, and survival.

C16_PAF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway C16_PAF This compound PAFR PAFR (G-protein coupled receptor) C16_PAF->PAFR G_Protein G-protein PAFR->G_Protein PI3K PI3K G_Protein->PI3K PLC PLC G_Protein->PLC Akt Akt PI3K->Akt Cellular_Responses_PI3K Cellular Responses Akt->Cellular_Responses_PI3K Cell Survival, Proliferation PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Responses_MAPK Cellular Responses ERK->Cellular_Responses_MAPK Inflammation, Proliferation Troubleshooting_Workflow Start Start: Inconsistent or No Response to this compound Check_Reagent Check this compound Preparation & Storage Start->Check_Reagent Check_Cells Evaluate Cell Health & Passage Check_Reagent->Check_Cells Proper Solution_Reagent Prepare Fresh Aliquots Store at -20°C Check_Reagent->Solution_Reagent Improper Check_Assay Review Assay Protocol Check_Cells->Check_Assay Optimal Solution_Cells Use Low Passage Cells Ensure High Viability Check_Cells->Solution_Cells Suboptimal Solution_Assay Standardize All Parameters (Temp, Time, Density) Check_Assay->Solution_Assay Inconsistent Contact_Support Contact Technical Support for Further Assistance Check_Assay->Contact_Support Consistent Solution_Reagent->Check_Cells Solution_Cells->Check_Assay Resolved Issue Resolved Solution_Assay->Resolved

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of C16-PAF and C18-PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is significantly influenced by the length of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone. This guide provides a detailed comparison of the two most common PAF homologues: C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), focusing on their differential effects on key cellular responses.

Quantitative Comparison of Biological Activities

The following table summarizes the known quantitative and qualitative differences in the biological activities of this compound and C18-PAF based on available experimental data.

Biological ActivityThis compoundC18-PAFKey Findings
Neutrophil Chemotaxis Higher chemotactic potency (effective at lower doses)[1]Greater maximal distance of neutrophil migration[2]Studies present conflicting results on overall potency. This compound appears more potent at initiating migration, while C18-PAF may induce a more sustained migratory response.
Cutaneous Inflammatory Response Induces dose-dependent increases in weal volume and flare area.Induces dose-dependent increases in weal volume and flare area.No significant difference was observed between the two homologues in their ability to induce cutaneous inflammatory responses in humans[2].
Renal Vasodilation and Hypotensive Effects More potent renal vasodilator and hypotensive agent.Less potent; dose-response curves are shifted approximately 7-fold to the right compared to this compound.This compound is significantly more potent in inducing renal vasodilation and systemic hypotension in rats[3].
Platelet Aggregation Data on direct comparative EC50 values are limited in the readily available literature.Data on direct comparative EC50 values are limited in the readily available literature.Both this compound and C18-PAF are known to induce platelet aggregation. However, a precise quantitative comparison of their potencies is not well-documented in publicly accessible studies.

Signaling Pathways

This compound and C18-PAF exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. Activation of the PAFR triggers a cascade of intracellular signaling events, leading to various cellular responses.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses PAF This compound / C18-PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation) Ca2->Neutrophil_Activation MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation PI3K->MAPK Activates Inflammation Inflammation MAPK->Inflammation

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

Platelet Aggregation Assay

This protocol is designed to compare the potency of this compound and C18-PAF in inducing platelet aggregation using light transmission aggregometry.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

2. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

  • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

  • Add a stir bar to a fresh cuvette containing PRP and place it in the heating block of the aggregometer.

  • Add varying concentrations of this compound or C18-PAF to the PRP and record the change in light transmission for 5-10 minutes.

  • The aggregation is measured as the percentage increase in light transmission.

3. Data Analysis:

  • Construct dose-response curves for both this compound and C18-PAF by plotting the percentage of platelet aggregation against the logarithm of the agonist concentration.

  • Calculate the EC50 (half-maximal effective concentration) for each homologue from the dose-response curves.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines a method to compare the chemotactic potential of this compound and C18-PAF for human neutrophils.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Lyse contaminating red blood cells using a hypotonic solution.

  • Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

2. Chemotaxis Assay:

  • Use a 48-well micro chemotaxis chamber (Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Add different concentrations of this compound or C18-PAF to the lower wells of the chamber. Use buffer alone as a negative control.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

3. Data Analysis:

  • Count the number of migrated neutrophils in several high-power fields for each well using a light microscope.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.

  • Construct dose-response curves and determine the EC50 for both this compound and C18-PAF.

Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_neutrophil Neutrophil Chemotaxis Assay Blood_Collection_P Whole Blood Collection (Sodium Citrate) PRP_Preparation PRP & PPP Preparation (Centrifugation) Blood_Collection_P->PRP_Preparation Aggregation_Measurement Light Transmission Aggregometry PRP_Preparation->Aggregation_Measurement Data_Analysis_P EC50 Calculation Aggregation_Measurement->Data_Analysis_P Blood_Collection_N Whole Blood Collection (Heparin/EDTA) Neutrophil_Isolation Neutrophil Isolation (Density Gradient) Blood_Collection_N->Neutrophil_Isolation Boyden_Chamber Boyden Chamber Assay Neutrophil_Isolation->Boyden_Chamber Data_Analysis_N Chemotactic Index & EC50 Boyden_Chamber->Data_Analysis_N

References

Validating the Bioactivity of a New Batch of C16-PAF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the bioactivity of a new batch of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF). The performance of the new batch is compared against established alternatives, C18-PAF and Lyso-PAF, using key cellular assays. Detailed experimental protocols and supporting data are provided to ensure accurate and reproducible validation.

Comparative Bioactivity Overview

This compound is a potent, naturally occurring phospholipid that acts as a signaling molecule in a variety of biological processes, including inflammation and platelet aggregation.[1] Its bioactivity is mediated through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2] The length of the alkyl chain at the sn-1 position and the functional group at the sn-2 position of the glycerol (B35011) backbone are critical for its biological activity. This guide compares this compound with C18-PAF, which has a longer alkyl chain, and Lyso-PAF, which lacks the acetyl group at the sn-2 position.

Table 1: Comparison of Bioactivity

CompoundPrimary EffectPotency (Platelet Aggregation)Potency (Neutrophil Chemotaxis)
This compound AgonistPotentPotent
C18-PAF AgonistMore potent than this compoundMore potent than this compound[3]
Lyso-PAF Antagonist/InhibitorInhibits aggregationInhibits activation[4][5]

Quantitative Analysis of Bioactivity

The bioactivity of a new this compound batch should be quantified and compared to reference standards and alternative lipids. The following tables summarize expected potency values (EC50 for agonists, IC50 for inhibitors) in key functional assays.

Table 2: Platelet Aggregation

CompoundExpected EC50/IC50Assay Principle
This compound ~50 nM - 100 nMLight Transmission Aggregometry
C18-PAF Lower than this compoundLight Transmission Aggregometry
Lyso-PAF N/A (Inhibitory)Light Transmission Aggregometry

Table 3: Neutrophil Activation (CD11b Upregulation)

CompoundExpected EC50/IC50Assay Principle
This compound Dose-dependent increaseFlow Cytometry
C18-PAF Lower than this compoundFlow Cytometry
Lyso-PAF Inhibits PAF-induced upregulationFlow Cytometry

Table 4: Calcium Mobilization

CompoundExpected EC50Assay Principle
This compound ~0.1 nMFluorescence-based assay (e.g., Fluo-4)
C18-PAF Similar to this compoundFluorescence-based assay (e.g., Fluo-4)
Lyso-PAF No significant mobilizationFluorescence-based assay (e.g., Fluo-4)

Experimental Protocols

Detailed methodologies for the key validation assays are provided below.

Platelet Aggregation Assay

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon addition of an agonist.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Count the platelets in the PRP using a hematology analyzer and adjust the concentration to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 1500 x g for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C for 5 minutes in a light transmission aggregometer.

    • Add varying concentrations of this compound (or other compounds) to the PRP.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration that induces 50% of the maximal aggregation).

Neutrophil Activation Assay (CD11b Upregulation)

Principle: Neutrophil activation is assessed by measuring the surface expression of the activation marker CD11b using flow cytometry.

Methodology:

  • Isolation of Neutrophils:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Treatment:

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

    • Incubate the cells with varying concentrations of this compound (or other compounds) for 15 minutes at 37°C.

  • Immunostaining:

    • Add a fluorescently labeled anti-CD11b antibody to the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Acquire the samples on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of CD11b expression.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC50 value.

Calcium Mobilization Assay

Principle: Intracellular calcium levels are measured using a fluorescent calcium indicator, such as Fluo-4 AM, which increases in fluorescence upon binding to calcium.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line expressing the PAF receptor (e.g., HEK293-PAFR transfectants or HL-60 cells) in a 96-well plate.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Compound Addition:

    • Use a fluorescence plate reader with an injection system to add varying concentrations of this compound (or other compounds) to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound in a kinetic read mode.

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration.

    • Plot the concentration-response curve and determine the EC50 value.

Visualizations

This compound Signaling Pathway

The binding of this compound to its G-protein coupled receptor (PAFR) activates downstream signaling cascades, primarily through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

C16_PAF_Signaling C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Neutrophil Activation) Ca_release->Response PKC->Response

Caption: this compound signaling pathway.

Experimental Workflow for Bioactivity Validation

The validation of a new this compound batch involves a systematic workflow, from sample preparation to data analysis and comparison with reference compounds.

Experimental_Workflow start Start: New Batch of this compound prep Prepare Stock Solutions (New Batch, C18-PAF, Lyso-PAF) start->prep assays Perform Bioassays prep->assays platelet Platelet Aggregation assays->platelet neutrophil Neutrophil Activation (CD11b Upregulation) assays->neutrophil calcium Calcium Mobilization assays->calcium analysis Data Analysis (Calculate EC50/IC50) platelet->analysis neutrophil->analysis calcium->analysis comparison Compare Results with Reference Standards analysis->comparison end Conclusion: Validate/Reject Batch comparison->end

Caption: Bioactivity validation workflow.

References

A Researcher's Guide to Functional Assays for C16-PAF Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the activation of the C16-Platelet-Activating Factor (PAF) receptor is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

The C16-PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding to its ligand this compound, can initiate multiple intracellular signaling cascades.[1] The choice of a functional assay to monitor this activation depends on the specific G-protein coupling (primarily Gq/11 or Gi/o) and the desired endpoint of the measurement. This guide focuses on the most prevalent and robust methods: Calcium Mobilization, IP-One, cAMP, and β-Arrestin Recruitment assays.

Comparison of Functional Assays for this compound Receptor Activation

The selection of a suitable functional assay is often a trade-off between sensitivity, throughput, and the specific signaling pathway of interest. The following table summarizes quantitative data and key performance metrics for the most common assays used to assess this compound receptor activation.

Assay TypePrincipleTypical ReadoutThroughputAdvantagesDisadvantages
Calcium Mobilization Measures the transient increase in intracellular calcium ([Ca2+]i) following Gq-mediated activation of Phospholipase C (PLC).[2]Fluorescence intensity change of a calcium-sensitive dye (e.g., Fluo-4, Fura-2).[2][3]HighReal-time kinetic data, high sensitivity, and well-established protocols.[2]Signal can be transient, and susceptible to off-target effects that influence calcium levels.
IP-One HTRF Quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq/PLC pathway.Homogeneous Time-Resolved Fluorescence (HTRF) ratio.HighStable endpoint assay, less prone to artifacts from calcium signaling, high specificity.Indirect measurement of the primary signal, may require cell line engineering for optimal performance.
cAMP Measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon Gi activation.Luminescence or HTRF signal inversely proportional to cAMP levels.HighDirect measure of Gi-protein activation, well-suited for HTS.Requires stimulation of adenylyl cyclase (e.g., with forskolin) to measure the inhibitory effect.
β-Arrestin Recruitment Detects the recruitment of β-arrestin proteins to the activated PAF receptor, a key event in GPCR desensitization and signaling.Enzyme complementation (e.g., PathHunter), BRET, or FRET.HighG-protein independent pathway analysis, enables the study of biased agonism.May require engineered cell lines with tagged proteins, which could potentially alter receptor function.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms underlying these assays, the following diagrams illustrate the primary signaling cascades initiated by this compound receptor activation and a general workflow for conducting these functional assays.

PAFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_assays Functional Assays This compound This compound PAFR PAF Receptor This compound->PAFR Binds Gq Gq/11 PAFR->Gq Activates Gi Gi/o PAFR->Gi Activates bArrestin β-Arrestin PAFR->bArrestin Recruits PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts bArrestin_Assay β-Arrestin Recruitment Assay bArrestin->bArrestin_Assay IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels IP1 IP1 IP3->IP1 Metabolized to Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_Assay Calcium Mobilization Assay Ca_cyto->Ca_Assay IP1_Assay IP-One Assay IP1->IP1_Assay cAMP cAMP ATP->cAMP cAMP_Assay cAMP Assay cAMP->cAMP_Assay

This compound Receptor Signaling Pathways

Experimental_Workflow start Start cell_prep Cell Preparation (Culture, Seeding) start->cell_prep compound_prep Compound Preparation (this compound, Antagonists) start->compound_prep assay_specific_prep Assay-Specific Reagent Preparation (Dye, Antibody, etc.) cell_prep->assay_specific_prep incubation Incubation compound_prep->incubation assay_specific_prep->incubation signal_detection Signal Detection (Plate Reader) incubation->signal_detection data_analysis Data Analysis (EC50/IC50 Calculation) signal_detection->data_analysis end End data_analysis->end

General Experimental Workflow for Functional Assays

Detailed Experimental Protocols

The following are generalized protocols for the key functional assays. Specific details may vary based on the cell line, reagents, and equipment used.

Calcium Mobilization Assay Protocol

This protocol is adapted for a 96-well plate format using a fluorescent plate reader.

  • Cell Preparation:

    • Seed cells expressing the PAF receptor into a 96-well black, clear-bottom plate at an appropriate density and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and any test compounds in an appropriate assay buffer.

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Inject the compound solutions into the wells while simultaneously initiating fluorescence reading.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity over time (typically 1-2 minutes) with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

    • Calculate the change in fluorescence (ΔF) from baseline and plot against the compound concentration to determine the EC50.

IP-One HTRF Assay Protocol

This protocol is based on the Cisbio IP-One HTRF assay kit.

  • Cell Stimulation:

    • Culture and seed cells into a 384-well white plate.

    • Remove the culture medium and add the stimulation buffer containing various concentrations of this compound and lithium chloride (to inhibit IP1 degradation).

    • Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody) to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration from a standard curve.

    • Plot the IP1 concentration against the this compound concentration to determine the EC50.

cAMP Assay Protocol for Gi-Coupled Receptors

This protocol is a general guideline for measuring cAMP inhibition.

  • Cell Preparation and Compound Addition:

    • Harvest and resuspend cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Dispense the cell suspension into a 384-well plate.

    • Add serial dilutions of this compound.

  • Stimulation and Lysis:

    • Add a solution of forskolin (B1673556) (to stimulate adenylyl cyclase) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature to allow for cAMP production and its inhibition by this compound.

    • Add the cAMP detection reagents (e.g., HTRF or luminescence-based).

  • Data Acquisition and Analysis:

    • After a further incubation period (typically 60 minutes), read the plate on a suitable plate reader.

    • The signal will be inversely proportional to the amount of cAMP.

    • Calculate the percent inhibition of the forskolin response and plot against the this compound concentration to determine the IC50.

β-Arrestin Recruitment Assay Protocol (PathHunter)

This protocol is based on the DiscoverX PathHunter β-arrestin assay.

  • Cell Preparation:

    • Use a cell line co-expressing the PAF receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Seed the cells in a 384-well white plate and incubate overnight.

  • Compound Addition and Incubation:

    • Add serial dilutions of this compound to the wells.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the luminescence against the this compound concentration to determine the EC50.

Alternative Functional Assays

While the assays detailed above are the most common, other methods can also be employed to study this compound receptor activation:

  • GTPγS Binding Assay: A radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, is used to measure the activation of G-proteins. This assay provides a direct measure of G-protein activation but is lower in throughput and involves handling radioactivity.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway (e.g., CRE for cAMP, NFAT for calcium). They are highly sensitive but measure a more downstream and potentially slower response.

  • Phospho-ERK Assays: this compound can activate the MAPK/ERK pathway. Measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase) via methods like Western blotting or specific immunoassays can serve as another readout of receptor activation.

By carefully considering the principles, advantages, and limitations of each of these functional assays, researchers can select the most appropriate method to investigate this compound receptor activation and advance our understanding of its role in health and disease.

References

C16-PAF Demonstrates Higher Potency in Platelet Activation Compared to Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals that C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a more potent activator of platelet aggregation than its C18 counterpart, C18-PAF. Furthermore, lyso-PAF, the precursor and metabolite of PAF, exhibits inhibitory effects on platelet activation, highlighting the critical role of the acetyl group at the sn-2 position for pro-aggregatory activity. This guide provides a detailed comparison of the potency of these platelet-activating factor (PAF) analogs, supported by quantitative data, experimental methodologies, and a depiction of the relevant signaling pathway.

Potency Comparison of PAF Analogs in Platelet Aggregation

The biological activity of PAF and its analogs is primarily assessed by their ability to induce platelet aggregation. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, with lower values indicating higher potency. Experimental evidence demonstrates a clear difference in the potency of this compound and C18-PAF in inducing platelet aggregation.

A seminal study investigating the structure-activity relationships of PAF analogs found that this compound is approximately four times more potent than C18-PAF in causing the aggregation of rabbit platelets. The EC50 value for this compound was determined to be 0.8 x 10-10 M, while the EC50 for C18-PAF was 3.2 x 10-10 M. In contrast, lyso-PAF, which lacks the acetyl group at the sn-2 position, does not induce platelet aggregation and has been shown to have opposing effects by inhibiting thrombin-induced platelet aggregation[1]. This underscores the high specificity of the PAF receptor and the structural requirements for its activation.

CompoundChemical StructureEC50 for Platelet Aggregation (M)Relative Potency (this compound = 1)
This compound 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine0.8 x 10-101
C18-PAF 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine3.2 x 10-100.25
Lyso-PAF 1-O-hexadecyl-sn-glycero-3-phosphocholineInactive / InhibitoryN/A

Experimental Protocols

The determination of the potency of PAF analogs is conducted using a platelet aggregation assay, a standard in vitro method to assess platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • The supernatant PRP is carefully collected.

2. Platelet Count Adjustment:

  • The platelet count in the PRP is determined using a hematology analyzer.

  • The platelet count is adjusted to a standardized concentration (e.g., 2.5 x 108 platelets/mL) by diluting with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

3. Aggregation Measurement:

  • A sample of the adjusted PRP is placed in a cuvette in an aggregometer, which maintains the sample at 37°C and stirs it at a constant speed.

  • A baseline light transmission is established.

  • A known concentration of the PAF analog (this compound, C18-PAF, or lyso-PAF) is added to the PRP.

  • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

  • The maximum aggregation percentage is determined for a range of agonist concentrations to generate a dose-response curve.

4. Data Analysis:

  • The EC50 value, the concentration of the agonist that produces 50% of the maximal aggregation response, is calculated from the dose-response curve.

Signaling Pathway of Platelet-Activating Factor

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of platelets, known as the PAF receptor (PAFR). This binding initiates a cascade of intracellular signaling events leading to platelet activation and aggregation.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation) Ca2_release->Platelet_Activation PKC->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation

References

Unveiling the Specificity of C16-PAF: A Comparative Guide to its Interaction with Lipid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid mediators is paramount. This guide provides a comparative analysis of the cross-reactivity of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) with its primary receptor, the Platelet-Activating Factor Receptor (PAFR), and other key lipid receptors. While this compound exhibits high-affinity binding to PAFR, emerging evidence suggests potential cross-reactivity with a broader range of lipid-sensing receptors, a factor of critical importance in drug development and disease pathology.

This guide summarizes available quantitative data, details relevant experimental protocols for assessing ligand-receptor interactions, and visualizes the key signaling pathways and experimental workflows.

Quantitative Comparison of this compound Interaction with Lipid Receptors

Direct quantitative data on the binding affinity and functional potency of this compound across a wide spectrum of lipid receptors is limited. The available data predominantly focuses on its interaction with its cognate receptor, PAFR. The following tables present the known quantitative values for this compound's interaction with PAFR and summarize the qualitative evidence for its potential cross-reactivity with other lipid receptors.

Table 1: Binding Affinity of this compound for Lipid Receptors

ReceptorLigandBinding Affinity (Kd)Cell/SystemComments
PAFR This compound 0.61 ± 0.1 nM [1]Isolated membranes from rat peritoneal polymorphonuclear leukocytesHigh-affinity binding is well-established.
LPA Receptors (LPARs)This compoundData not available-Structurally similar oxidized phospholipids (B1166683) have been shown to interact with LPA receptors, suggesting a potential for low-affinity cross-reactivity.[2][3][4][5]
S1P Receptors (S1PRs)This compoundData not available-Some studies suggest interplay between PAF and S1P signaling pathways, but direct binding of this compound to S1P receptors has not been quantified.
CD36This compoundData not available-Oxidized phospholipids, which share structural similarities with this compound, are known ligands for CD36.
Scavenger Receptor B1 (SR-B1)This compoundData not available-Oxidized phospholipids have been demonstrated to bind to SR-B1, indicating a potential interaction.
Toll-like Receptors (TLRs)This compoundData not available-Oxidized phospholipids can modulate TLR signaling, suggesting a possible, though likely indirect, interaction.

Table 2: Functional Potency of this compound on Lipid Receptors

ReceptorAssayFunctional Potency (EC50)Cell/SystemComments
PAFR ERK1/2 Phosphorylation ~13-30 nM Bovine neutrophilsDemonstrates potent activation of downstream signaling.
PAFR Calcium Mobilization ~0.1 nM Cultured bovine aortic endothelial cellsHigh sensitivity in inducing intracellular calcium flux.
LPA Receptors (LPARs)Calcium MobilizationData not available-Functional assays are needed to determine if this compound can elicit responses via LPA receptors.
S1P Receptors (S1PRs)Calcium MobilizationData not available-The effect of this compound on S1P receptor-mediated signaling remains to be elucidated.
CD36MAPK PhosphorylationData not available-Further studies are required to assess if this compound can activate CD36-mediated signaling pathways.
Scavenger Receptor B1 (SR-B1)Functional AssaysData not available-The functional consequences of potential this compound binding to SR-B1 are unknown.
Toll-like Receptors (TLRs)Cytokine ProductionData not available-It is unclear if this compound can directly trigger TLR-mediated inflammatory responses.

Signaling Pathways

This compound primarily signals through the G-protein coupled receptor PAFR, leading to the activation of multiple downstream pathways. The potential for cross-reactivity with other lipid receptors suggests that this compound could, in specific contexts, modulate other signaling cascades.

cluster_receptors Lipid Receptors cluster_signaling Downstream Signaling Pathways This compound This compound PAFR PAFR This compound->PAFR High Affinity LPARs LPA Receptors This compound->LPARs Potential Low Affinity Cross-reactivity S1PRs S1P Receptors This compound->S1PRs Potential Low Affinity Cross-reactivity CD36 CD36 This compound->CD36 Potential Low Affinity Cross-reactivity SRB1 SR-B1 This compound->SRB1 Potential Low Affinity Cross-reactivity TLRs TLRs This compound->TLRs Potential Low Affinity Cross-reactivity Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi LPARs->Gq LPARs->Gi MAPK MAPK Pathway (ERK, p38, JNK) LPARs->MAPK S1PRs->Gq S1PRs->Gi S1PRs->MAPK CD36->MAPK NFkB NF-κB Activation CD36->NFkB SRB1->MAPK SRB1->NFkB TLRs->MAPK TLRs->NFkB PLC Phospholipase C Gq->PLC PI3K PI3K/Akt Pathway Gi->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->MAPK PKC->MAPK MAPK->NFkB CellGrowth Cell Growth & Proliferation MAPK->CellGrowth Apoptosis Apoptosis MAPK->Apoptosis PI3K->MAPK Inflammation Inflammation NFkB->Inflammation

This compound Signaling Pathways

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a combination of binding and functional assays is required. Below are detailed protocols for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.

cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a fixed concentration of [³H]this compound and increasing concentrations of unlabeled competitor ligand (e.g., this compound or potential cross-reactive lipid) prep->incubate separate Separate bound from free radioligand by vacuum filtration incubate->separate quantify Quantify radioactivity of bound [³H]this compound using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki values quantify->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with PAFR, LPAR1, S1PR1, etc.).

    • Harvest cells and homogenize in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]this compound (typically at or below its Kd for PAFR), and varying concentrations of the unlabeled competitor ligand.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream event for many Gq-coupled receptors.

cluster_workflow Calcium Mobilization Assay Workflow start Start seed Seed cells expressing the receptor of interest in a 96-well plate start->seed load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) seed->load stimulate Stimulate cells with varying concentrations of this compound load->stimulate measure Measure the change in fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Analyze data to determine EC₅₀ values measure->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Protocol Details:

  • Cell Preparation:

    • Seed cells expressing the target receptor into a black-walled, clear-bottom 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of this compound into the wells.

    • Continuously measure the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration of this compound.

    • Plot the peak fluorescence change as a function of the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Western Blot for MAPK Phosphorylation

This assay detects the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by measuring the phosphorylation of specific kinases.

cluster_workflow Western Blot for MAPK Phosphorylation Workflow start Start treat Treat cells expressing the receptor of interest with this compound for varying times and concentrations start->treat lyse Lyse cells and collect protein extracts treat->lyse separate Separate proteins by SDS-PAGE lyse->separate transfer Transfer proteins to a PVDF or nitrocellulose membrane separate->transfer probe Probe the membrane with primary antibodies specific for phosphorylated and total MAPK (e.g., p-p38 and total p38) transfer->probe detect Detect bound antibodies using a chemiluminescent or fluorescent secondary antibody and imaging system probe->detect analyze Quantify band intensities to determine the ratio of phosphorylated to total MAPK detect->analyze end End analyze->end

Western Blot for MAPK Phosphorylation Workflow

Protocol Details:

  • Cell Treatment and Lysis:

    • Culture cells to near confluence and serum-starve for several hours to reduce basal signaling.

    • Treat cells with different concentrations of this compound for various time points.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., phospho-p38).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the phosphorylated MAPK.

    • Strip the membrane and re-probe with an antibody for the total amount of the MAPK to normalize for protein loading.

    • Calculate the ratio of phosphorylated MAPK to total MAPK for each sample to determine the extent of pathway activation.

Conclusion

This compound is a potent activator of its primary receptor, PAFR, initiating a cascade of intracellular signaling events. While direct quantitative evidence for high-affinity interactions with other lipid receptors is currently lacking, the established reactivity of structurally related oxidized phospholipids with receptors such as CD36, SR-B1, and TLRs suggests a potential for this compound to exhibit broader, lower-affinity cross-reactivity. This possibility warrants further investigation through rigorous binding and functional assays as detailed in this guide. A comprehensive understanding of this compound's receptor interaction profile is essential for elucidating its full range of biological activities and for the development of targeted therapeutics that modulate its signaling pathways.

References

Validating C16-PAF Effects: A Comparative Guide to PAF Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common Platelet-Activating Factor (PAF) receptor antagonists used to validate the cellular effects of C16-PAF. The selection of an appropriate antagonist is critical for accurately attributing a biological response to the activation of the PAF receptor (PAFR), a key player in inflammation, thrombosis, and allergic reactions.

Introduction to this compound and its Receptor

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator that exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to diverse physiological and pathological responses, including platelet aggregation, inflammation, and increased vascular permeability.[1][2] Validating that an observed biological effect is specifically mediated by the PAFR is a crucial experimental step, necessitating the use of selective antagonists to block this interaction.

Comparative Analysis of PAF Receptor Antagonists

Several classes of compounds have been developed to competitively inhibit the binding of this compound to its receptor. This guide focuses on three well-characterized antagonists: WEB 2086, CV-3988, and Ginkgolide B. Their performance, based on their inhibitory potency in various assays, is summarized below.

Quantitative Performance Data

The efficacy of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). Lower values indicate higher potency.

AntagonistAssay TypeSpecies/Cell TypeIC50 / Ki Value (nM)Reference
WEB 2086 PAF-induced Platelet AggregationHuman170[3]
PAF-induced Neutrophil AggregationHuman360
PAF Receptor Binding (Ki)Human Platelets9.9 - 15
PAF-induced IP3 ProductionHuman Platelets33,000
CV-3988 PAF Receptor Binding (IC50)Human Platelets160
PAF Receptor Binding (IC50)Rabbit Platelets79
Ginkgolide B PAF-induced Platelet AggregationRabbit441.93
PAF Receptor Binding (Ki)Cloned PAF Receptors110 (for 7α-chloro derivative)
PAFR Antagonism (IC50)Not Specified3,600

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Validation

To confirm that an observed effect of this compound is mediated through its receptor, an antagonist should specifically block the downstream signaling cascade.

This compound Receptor Signaling Pathway

Binding of this compound to the PAFR activates G-proteins, primarily Gq/11 and Gi/o. The Gq pathway activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in a cellular response such as platelet aggregation or inflammatory mediator release.

PAF_Signaling C16_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) C16_PAF->PAFR Binds G_Protein Gq/11 Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_Release->Response PKC->Response Antagonist PAF Receptor Antagonist (e.g., WEB 2086) Antagonist->PAFR Blocks Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood 1. Collect Whole Blood (e.g., from human volunteer) PRP 2. Prepare Platelet-Rich Plasma (PRP) via Centrifugation Blood->PRP Incubate 3. Pre-incubate PRP with: - Vehicle (Control) - PAFR Antagonist PRP->Incubate Stimulate 4. Add this compound (Agonist) Incubate->Stimulate Measure 5. Measure Platelet Aggregation (Light Transmission Aggregometry) Stimulate->Measure Analyze 6. Analyze Data: - Compare aggregation curves - Calculate % Inhibition / IC50 Measure->Analyze

References

A Comparative Guide to Isotopic and Fluorescent Labeling of C16-PAF for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic and fluorescent labeling methods for tracking C16-Platelet-Activating Factor (C16-PAF), a potent lipid mediator involved in diverse physiological and pathological processes. We present a detailed analysis of commercially available labeled this compound variants and their alternatives, supported by experimental data and protocols to assist researchers in selecting the optimal tracking strategy for their specific needs.

Introduction to this compound Tracking

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a key signaling phospholipid that exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor.[1] Its involvement in inflammation, immune responses, and cardiovascular events makes it a critical target for research and drug development.[1][2] Tracking the localization, trafficking, and metabolic fate of this compound within biological systems is crucial for understanding its function and for the development of novel therapeutics. This guide compares two primary methodologies for this compound tracking: isotopic labeling coupled with mass spectrometry and fluorescent labeling for cellular imaging.

Isotopic Labeling of this compound

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the this compound molecule. This allows for its detection and quantification by mass spectrometry (MS) with high specificity and sensitivity. The labeled this compound is chemically identical to the endogenous molecule, minimizing perturbations to biological systems.

Commercially Available Isotopically Labeled this compound

Currently, deuterium-labeled this compound is commercially available from various suppliers.

Product NameLabeling PatternSupplier(s)Intended Use
PAF C-16-d4 Four deuterium atoms at the 7, 7', 8, and 8' positions of the hexadecyl moiety.Cayman Chemical, Bertin BioreagentInternal standard for quantification by GC- or LC-MS.

While ¹³C-labeled internal standards are often considered superior due to greater stability and co-elution with the analyte, commercially available ¹³C-labeled this compound is not as readily found as its deuterated counterpart.[3][4]

Performance Comparison: Deuterium vs. ¹³C Labeling

While direct comparative studies on this compound are limited, general principles from lipidomics research can be applied.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingRationale & Implications for this compound Analysis
Isotopic Stability Can be prone to back-exchange with hydrogen, especially on certain positions.Highly stable as ¹³C atoms are integrated into the carbon backbone.¹³C-labeling offers greater assurance of isotopic stability throughout the experimental workflow.
Chromatographic Co-elution Can exhibit a slight chromatographic shift (isotope effect), eluting earlier than the unlabeled analyte.Virtually identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution.Co-elution is critical for accurate quantification, as it ensures that the analyte and standard experience the same matrix effects.
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, which can slow down reactions involving C-H bond cleavage.The KIE for ¹³C is generally negligible for most biological processes.For metabolic fate studies, the KIE of deuterium could potentially alter the metabolism rate of this compound.
Cost & Availability Generally less expensive and more widely available.Typically more expensive and less commercially available for complex lipids.Availability and cost are practical considerations for large-scale studies.

Fluorescent Labeling of this compound

Fluorescent labeling offers a powerful alternative for visualizing the spatial and temporal dynamics of this compound in living cells using fluorescence microscopy. This involves attaching a fluorophore to the this compound molecule.

Fluorescent this compound Analogs

Several fluorescently labeled lipids are available that can serve as analogs for tracking components of this compound.

Product NameFluorophoreLabeled MoietySupplier(s)Key Features
BODIPY™ FL C16 BODIPY FLC16 fatty acid chainCayman ChemicalBright, photostable green fluorescence. Used to monitor fatty acid uptake.
NBD-PAF Nitrobenzoxadiazolesn-1 alkyl chainCustom synthesis/research useGreen fluorescence. Has been used for in vivo distribution studies.

Note: While BODIPY™ FL C16 allows tracking of the hexadecyl chain, it does not represent the entire this compound molecule. NBD-PAF provides a more complete analog for tracking studies. The choice of fluorescent analog should consider the specific research question.

Performance Characteristics of Fluorescent Probes

The utility of a fluorescent probe is determined by its photophysical properties and its ability to mimic the biological activity of the unlabeled molecule.

ParameterDesired CharacteristicImportance for this compound Tracking
Quantum Yield (Φ) HighBrighter signal, enabling detection of low concentrations.
Photostability HighResistance to photobleaching during prolonged imaging.
Receptor Binding Affinity Similar to unlabeled this compoundEnsures that the analog interacts with the PAFR in a physiologically relevant manner.
Cellular Uptake & Trafficking Mimics unlabeled this compoundProvides an accurate representation of the subcellular localization and transport of the native molecule.

Experimental Protocols

Isotopic Labeling: LC-MS/MS Quantification of this compound-d4

This protocol provides a general workflow for the quantification of this compound in biological samples using this compound-d4 as an internal standard.

1. Sample Preparation:

  • Spike biological samples (e.g., plasma, cell lysates) with a known amount of this compound-d4.

  • Perform lipid extraction using a suitable method, such as the Bligh and Dyer or Folch method.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (e.g., m/z 524.4) to a specific product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).

      • This compound-d4: Monitor the corresponding mass-shifted transition (e.g., m/z 528.4 → m/z 184.1).

3. Data Analysis:

  • Quantify the amount of endogenous this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Fluorescent Labeling: Live-Cell Imaging of NBD-PAF

This protocol outlines a general procedure for visualizing the uptake and distribution of NBD-PAF in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare a working solution of NBD-PAF in an appropriate buffer or cell culture medium.

  • Incubate the cells with the NBD-PAF solution for a desired time (e.g., 15-60 minutes) at 37°C.

2. Live-Cell Imaging:

  • Wash the cells with fresh medium or buffer to remove excess probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission ~460/535 nm).

  • Acquire time-lapse images to track the dynamic movement of NBD-PAF within the cells.

3. Image Analysis:

  • Analyze the images to determine the subcellular localization of NBD-PAF by co-localization with organelle-specific markers if desired.

  • Quantify the fluorescence intensity in different cellular compartments to assess changes in distribution over time.

Visualizations

PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds G_protein Gq/11, Gi/o PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ca2->MAPK_Pathway PKC->MAPK_Pathway Inflammation Inflammatory Responses MAPK_Pathway->Inflammation

Caption: this compound signaling pathway.

Isotopic_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound-d4 Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification Data->Quant

Caption: Isotopic labeling workflow.

Fluorescent_Labeling_Workflow cluster_cell_prep Cell Preparation & Labeling cluster_imaging Imaging & Analysis Cells Culture Cells on Glass-Bottom Dish Incubate Incubate with NBD-PAF Cells->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Acquire Image Acquisition (Time-Lapse) Microscopy->Acquire Analyze Image Analysis Acquire->Analyze

Caption: Fluorescent labeling workflow.

Conclusion

The choice between isotopic and fluorescent labeling for this compound tracking depends on the specific research objectives. Isotopic labeling with mass spectrometry provides unparalleled specificity and quantification, making it the gold standard for metabolic flux analysis and accurate concentration measurements. While ¹³C-labeling is theoretically superior, the wider availability of deuterated this compound makes it a practical choice for many applications. Fluorescent labeling, on the other hand, offers the unique advantage of visualizing the dynamic movement and localization of this compound in living cells with high spatial and temporal resolution. The development of new fluorescent PAF analogs with improved photophysical properties and biological mimicry will further enhance the utility of this approach. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision and effectively implement the most suitable method for their this compound tracking studies.

References

Comparative Analysis of C16-PAF's Cellular Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cellular effects of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), a potent phospholipid mediator, across various cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of this compound in cellular signaling, proliferation, migration, and apoptosis, with a particular focus on the differential responses observed between cancerous and non-cancerous cell lines.

Introduction to this compound and its Receptor

This compound is a naturally occurring bioactive lipid that exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1] The activation of PAFR triggers a cascade of intracellular signaling events, influencing a wide array of physiological and pathological processes. Notably, the expression of PAFR has been found to be upregulated in various cancer types, suggesting a role for the PAF/PAFR axis in tumorigenesis and cancer progression.[1][2] This guide delves into the comparative effects of this compound on different cell lines, providing supporting experimental data and detailed methodologies to aid in future research.

Data Presentation: Comparative Effects of this compound on Different Cell Lines

The following table summarizes the quantitative data on the effects of this compound across various cell lines, highlighting the differential responses between cancer and non-cancerous cells.

Cell LineCell TypeParameter MeasuredThis compound ConcentrationObserved EffectCitation(s)
MDA-MB-231 Human Breast AdenocarcinomaMigration10 nmol/LIncreased cell motility (chemokinetic effect)[1]
MCF-10A Non-tumorigenic Human Breast EpithelialMigration10 nmol/LNo significant effect on migration[1]
MCF-7 Human Breast Adenocarcinoma (ER+)Proliferation3 µmol/L (with PAFR antagonists)Inhibition of basal proliferation by PAFR antagonists suggests a role for endogenous PAF in proliferation.
T-47D Human Breast Ductal Carcinoma (ER+)Proliferation3 µmol/L (with PAFR antagonists)Inhibition of basal proliferation by PAFR antagonists.
HT1080 Human FibrosarcomaCell Viability75 µMInduction of cell death with characteristics of ferroptosis.
U-2 OS Human OsteosarcomaCell Viability100 µMInduction of cell death with characteristics of ferroptosis.
HK2 Human Kidney Proximal Tubule EpithelialCell Viability100 µMInduction of cell death with characteristics of ferroptosis.
HUVEC Human Umbilical Vein Endothelial CellsCell Viability100 µMInduction of cell death with characteristics of ferroptosis.
Rabbit Corneal Epithelial (RCE) cells Normal Corneal EpitheliumApoptosis (post-UVC)Not specifiedEnhanced UVC-induced apoptosis from 44% to 63%
Human Corneal Epithelial (HCE) cells Normal Corneal EpitheliumCaspase-3 Activation (post-UVC)Not specifiedIncreased UVC-induced caspase-3 activation.
Neutrophils Human Immune CellsMigrationOptimal dosesC16:0 PAF showed higher chemotactic potency than C18:0 and C18:1 PAF.
IEC-6 Rat Intestinal EpithelialIntracellular Calcium [Ca2+]i3 µMFour-fold increase in intracellular calcium concentration.

Signaling Pathways

This compound initiates its cellular effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The specific G-protein subunits activated can vary depending on the cell type, leading to the engagement of different downstream signaling cascades.

General Signaling Cascade

A primary pathway activated by this compound involves the Gq family of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions ([Ca2+]i) into the cytosol. The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC) and other calcium-dependent enzymes.

Simultaneously, PAFR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This often occurs through G-protein-mediated activation of upstream kinases.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Binds G_protein Gq PAFR->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (Proliferation, Migration, etc.) Ca_release->Cellular_Response MAPK_cascade->Cellular_Response

General this compound Signaling Pathway
Differential Signaling in Cancer vs. Normal Cells

In many cancer cells, the expression of PAFR is elevated, leading to an amplified response to this compound. Furthermore, the PAF/PAFR axis can engage in crosstalk with other oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Activation of PAFR can lead to the transactivation of EGFR, further promoting pro-survival and proliferative signals through pathways like PI3K/AKT and STAT3. This crosstalk appears to be more pronounced in cancer cells and contributes to their aggressive phenotype, including increased migration and invasion.

Crosstalk_Signaling cluster_cancer Cancer Cell cluster_normal Normal Cell C16_PAF_cancer This compound PAFR_cancer PAFR (Upregulated) C16_PAF_cancer->PAFR_cancer EGFR EGFR PAFR_cancer->EGFR Transactivates MAPK_ERK MAPK/ERK Pathway PAFR_cancer->MAPK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation_Migration Increased Proliferation & Migration PI3K_AKT->Proliferation_Migration MAPK_ERK->Proliferation_Migration C16_PAF_normal This compound PAFR_normal PAFR (Basal) C16_PAF_normal->PAFR_normal MAPK_ERK_normal MAPK/ERK Pathway PAFR_normal->MAPK_ERK_normal Homeostasis Normal Cellular Response MAPK_ERK_normal->Homeostasis

Differential Signaling and Crosstalk

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • This compound stock solution

  • Culture medium (serum-free or low serum)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by scraping a sterile 200 µL pipette tip across the center of the well.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure over time compared to the initial wound width.

Wound_Healing_Workflow A 1. Seed cells to confluence B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add medium with this compound or control C->D E 5. Image at T=0 D->E F 6. Incubate and image at subsequent time points E->F G 7. Measure wound closure F->G

Wound Healing Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound or a vehicle control for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular Calcium Measurement (Fura-2 AM)

This method measures changes in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Cells of interest grown on glass coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound stock solution

  • Fluorescence imaging system with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Incubate cells grown on coverslips with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

  • Mount the coverslip onto a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Stimulate the cells by perfusing the chamber with HBSS containing this compound.

  • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration.

Conclusion

The available evidence strongly suggests that this compound plays a significant role in modulating key cellular processes, with markedly different outcomes in cancer cells compared to their normal counterparts. The upregulation of PAFR in many cancers appears to sensitize these cells to this compound, leading to enhanced proliferation and migration, and contributing to a more aggressive phenotype. This differential response underscores the potential of the PAF/PAFR signaling axis as a therapeutic target in oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the multifaceted roles of this compound and to explore the therapeutic potential of targeting this pathway. Further research focusing on direct quantitative comparisons across a broader range of paired cancer and normal cell lines is warranted to fully elucidate the context-dependent functions of this compound.

References

Validating C16-PAF's Role in Inflammatory Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) with alternative lipid mediators and antagonists in the context of inflammatory disease models. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the specific role of this compound in pathological processes.

Executive Summary

This compound is a potent, naturally occurring phospholipid that acts as a powerful inflammatory mediator.[1][2][3] It exerts its effects primarily through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2][4] Activation of PAFR by this compound triggers a cascade of intracellular signaling events, leading to increased vascular permeability, potent chemoattraction of neutrophils, and platelet aggregation. This guide compares the bioactivity of this compound with its close structural analog C18-PAF, its biologically less active precursor Lyso-PAF, and various PAFR antagonists. The presented data, protocols, and pathway diagrams aim to provide a robust framework for validating the role of this compound in specific disease models.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize quantitative data comparing the biological activities of this compound with C18-PAF and the inhibitory effects of PAFR antagonists.

Table 1: Comparative Bioactivity of this compound and C18-PAF

ParameterThis compoundC18-PAFModel SystemKey FindingsReference
Neutrophil Chemokinesis Less potentMore potentIn vitro human neutrophilsC18-PAF induced a significantly greater maximum distance of neutrophil migration.
Cutaneous Inflammatory Response (Weal Volume & Flare Area) Dose-dependent increaseDose-dependent increaseIntradermal injection in humansNo significant difference in the dose-response curves between the two homologues.
Renal Vasodilation & Systemic Hypotension More potent (0.5-25 ng/kg)Less potent (2.5-200 ng/kg)Anesthetized male Wistar ratsThe dose-response curves for C18-PAF were shifted approximately 7-fold to the right compared to this compound, indicating lower potency.

Table 2: Inhibitory Concentration (IC50) of Selected PAFR Antagonists against this compound-Induced Platelet Aggregation

AntagonistIC50 (µM)Model SystemReference
Apafant0.17In vitro human platelets
(2R,3S)-3a (R-74,654)0.59In vitro rabbit platelets
(2S,3R)-3b4.7In vitro rabbit platelets
(2R,3S)-4a0.20In vitro rabbit platelets
(2S,3R)-4b2.2In vitro rabbit platelets
(2R,3R)-5a1.1In vitro rabbit platelets
(2S,3S)-5b (R-74,717)0.27In vitro rabbit platelets

Experimental Protocols

In Vivo Neutrophil Recruitment Assay

This protocol is adapted from established models of induced inflammation to quantify neutrophil influx in response to this compound.

Materials:

  • This compound (or alternative mediator) solution in sterile, endotoxin-free saline.

  • Anesthetic (e.g., isoflurane).

  • Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA).

  • Flow cytometer.

  • Fluorescently labeled antibodies against neutrophil markers (e.g., Ly-6G, CD11b).

  • Hemocytometer or automated cell counter.

Procedure:

  • Administer this compound (e.g., 1 µg in 100 µL saline) or vehicle control via intraperitoneal injection into mice.

  • At a predetermined time point (e.g., 4-6 hours post-injection), euthanize the mice.

  • Expose the peritoneal cavity and perform a lavage by injecting 5-10 mL of cold lavage buffer.

  • Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

  • Centrifuge the collected fluid to pellet the cells.

  • Resuspend the cell pellet in an appropriate buffer for cell counting and flow cytometry.

  • Determine the total number of recruited cells using a hemocytometer or automated cell counter.

  • Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers.

  • Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of neutrophils.

Vascular Permeability Assay (Evans Blue Dye Extravasation)

This protocol measures the increase in vascular permeability induced by this compound.

Materials:

  • This compound (or alternative mediator) solution.

  • Evans blue dye solution (e.g., 2% in sterile saline).

  • Formamide (B127407).

  • Spectrophotometer.

Procedure:

  • Administer this compound or vehicle control to the animal model (e.g., via intradermal or intravenous injection).

  • Shortly after this compound administration, inject Evans blue dye intravenously.

  • Allow the dye to circulate for a specific period (e.g., 30 minutes).

  • Euthanize the animal and collect the tissue of interest (e.g., skin, lung).

  • Incubate the tissue in formamide at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours) to extract the extravasated Evans blue dye.

  • Measure the absorbance of the formamide extract at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations.

Mandatory Visualizations

Signaling Pathways

C16_PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C16_PAF This compound PAFR PAFR (G-protein coupled receptor) C16_PAF->PAFR G_protein G Protein (Gq/Gi) PAFR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_cascade NFkB_activation NF-κB Activation PKC->NFkB_activation Inflammatory_response Inflammatory Response (Cytokine production, Chemotaxis, etc.) MAPK_cascade->Inflammatory_response NFkB_activation->Inflammatory_response

Experimental Workflow

Experimental_Workflow cluster_hypothesis Hypothesis Formulation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Conclusion Hypothesis This compound plays a key role in a specific inflammatory disease model. Cell_culture Cell Culture (e.g., Neutrophils, Endothelial cells) Hypothesis->Cell_culture Animal_model Animal Model of Disease Hypothesis->Animal_model Treatment Treatment with: - this compound - C18-PAF (alternative) - Lyso-PAF (control) - PAFR Antagonist Cell_culture->Treatment Assays Functional Assays: - Chemotaxis Assay - Cytokine Measurement (ELISA) - Adhesion Molecule Expression (FACS) Treatment->Assays Data_analysis Quantitative Data Analysis (e.g., Dose-response curves, Statistical tests) Assays->Data_analysis Intervention Intervention: - this compound administration - PAFR Antagonist treatment Animal_model->Intervention Outcome_measures Outcome Measures: - Neutrophil Infiltration - Vascular Permeability - Disease-specific readouts Intervention->Outcome_measures Outcome_measures->Data_analysis Conclusion Conclusion on the specific role of this compound in the disease model. Data_analysis->Conclusion

Logical Relationships

Logical_Relationships cluster_cellular Cellular Level cluster_pathological Pathological Level C16_PAF This compound PAFR PAFR Activation C16_PAF->PAFR Signaling Downstream Signaling (MAPK/ERK, NF-κB) PAFR->Signaling Cellular_Response Cellular Response Signaling->Cellular_Response Neutrophil_Activation Neutrophil Activation & Chemotaxis Cellular_Response->Neutrophil_Activation Endothelial_Activation Endothelial Cell Activation Cellular_Response->Endothelial_Activation Platelet_Aggregation Platelet Aggregation Cellular_Response->Platelet_Aggregation Disease_Pathology Disease Pathology Inflammation Inflammation Neutrophil_Activation->Inflammation Increased_Permeability Increased Vascular Permeability Endothelial_Activation->Increased_Permeability Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Inflammation->Disease_Pathology Increased_Permeability->Disease_Pathology Thrombosis->Disease_Pathology

References

Safety Operating Guide

Proper Disposal of C16-PAF: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential logistical and safety information for the proper disposal of C16-Platelet Activating Factor (C16-PAF), also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine.

This compound is a potent phospholipid mediator utilized in a variety of research applications. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility.[1]

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound in accordance with standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses. According to the safety data sheet, no special handling measures are required.[1] The usual precautionary measures for handling chemicals should be followed.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should align with institutional and local regulations for non-hazardous chemical waste. The following procedure provides a general guideline; however, laboratory personnel must consult and adhere to their institution's specific waste management policies.

  • Review Institutional Policies: Before initiating disposal, familiarize yourself with your organization's specific guidelines for non-hazardous chemical waste. These policies will provide detailed instructions on waste segregation, container labeling, and collection schedules.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be disposed of in a designated, properly labeled chemical waste container.

    • Solutions containing this compound should be evaluated for other potentially hazardous components. If the solvent or other solutes are hazardous, the waste mixture must be treated as hazardous and disposed of accordingly.

    • Contaminated materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be disposed of in the appropriate solid waste stream as dictated by your institution's policies.

  • Containerization:

    • Use a chemically compatible and leak-proof container for liquid waste.

    • The container must be clearly labeled with the full chemical name: "1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine" or "this compound".

    • Indicate that the waste is non-hazardous.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated waste accumulation area.

    • This area should be away from general laboratory traffic and clearly marked.

  • Arrange for Pickup and Disposal:

    • Follow your institution's established procedure for requesting a chemical waste pickup.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to this compound.

PropertyValueSource
CAS Number 74389-68-7[1][2]
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
NFPA Health Rating 0
NFPA Fire Rating 0
NFPA Reactivity Rating 0
HMIS Health Rating 0
HMIS Flammability Rating 0
HMIS Reactivity Rating 0

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

C16_PAF_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses) start->ppe assess_waste Assess Waste Stream (Pure, Solution, or Contaminated Solid) ppe->assess_waste containerize Select & Label Non-Hazardous Chemical Waste Container assess_waste->containerize segregate Segregate Waste into Appropriate Container containerize->segregate storage Store in Designated Waste Accumulation Area segregate->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Disposal Complete pickup->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a potent lipid mediator, ensuring safe handling practices is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

While this compound is not classified as hazardous under Regulation (EC) No. 1272/2008, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks[1]. A related compound, Miltefosine (Hexadecyl phosphocholine), is categorized as acutely toxic if swallowed, highlighting the importance of careful handling of all structurally similar chemicals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the recommended protective gear for handling this compound.

PPE Category Specific Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.To prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe and efficient workflow.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and quantity match the order.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability[2][3].

  • Keep the container tightly sealed and in a dry environment to prevent degradation[1].

3. Preparation of Solutions:

  • Solutions of this compound are known to be unstable and should be prepared fresh for each experiment.

  • Handle the lyophilized powder in a chemical fume hood or a designated area with adequate ventilation to avoid inhalation of dust.

  • Use appropriate solvents as recommended by the supplier. For example, this compound is soluble in ethanol (B145695), DMSO, and water.

  • When preparing stock solutions, aliquot and freeze at -20°C or -70°C under an inert gas. Aqueous stock solutions are stable for up to 3 days at -20°C, while ethanol stock solutions can be stored for up to 3 months at -70°C.

4. Handling and Use:

  • Always wear the recommended PPE when handling this compound in any form.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • In case of accidental contact, follow the first aid measures outlined below.

5. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air and seek medical attention if you feel unwell.

  • Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

6. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

  • Do not allow the substance to enter drains or surface water.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

Parameter Value Source
Molecular Weight 523.69 g/mol
CAS Number 74389-68-7
Storage Temperature -20°C
Appearance Lyophilized powder

Visualizing the Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the safe handling workflow for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receiving Inspect package for damage storage Storage -20°C, tightly sealed receiving->storage Store immediately prep Solution Preparation (In fume hood) storage->prep Retrieve for use use Experimental Use (Wear full PPE) prep->use waste Waste Collection (Segregated waste stream) use->waste Dispose of waste disposal Final Disposal (Approved vendor) waste->disposal end End disposal->end start Start start->receiving

Caption: Workflow for Safe Handling of this compound.

References

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